molecular formula C14H19NO B2879044 1-Benzyl-2,5-dimethylpiperidin-3-one CAS No. 1315365-84-4

1-Benzyl-2,5-dimethylpiperidin-3-one

Cat. No.: B2879044
CAS No.: 1315365-84-4
M. Wt: 217.312
InChI Key: FABAJOBMSRCVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2,5-dimethylpiperidin-3-one is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.312. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-2,5-dimethylpiperidin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-2,5-dimethylpiperidin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-2,5-dimethylpiperidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-8-14(16)12(2)15(9-11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABAJOBMSRCVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(N(C1)CC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Structural Dynamics and Physicochemical Profiling of 1-Benzyl-2,5-dimethylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-Benzyl-2,5-dimethylpiperidin-3-one , a functionalized heterocyclic scaffold relevant to medicinal chemistry and alkaloid synthesis. As a substituted piperidin-3-one, this compound presents unique stereochemical challenges and reactivity profiles distinct from its more common 4-piperidone isomers (often associated with opioid synthesis). This monograph details its molecular weight derivation, structural stereodynamics, and a validated retrosynthetic pathway, serving as a reference for researchers in drug discovery and organic synthesis.

Part 1: Molecular Identity & Physicochemical Properties[4]

Structural Nomenclature and Formula

The compound consists of a six-membered piperidine ring containing a ketone functionality at the C3 position, methylated at C2 and C5, and N-benzylated.

  • IUPAC Name: 1-Benzyl-2,5-dimethylpiperidin-3-one[1][2][3]

  • Molecular Formula: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    [4][5][6]
    
  • CAS Registry Number: 1315365-84-4[1][2][7][3]

Molecular Weight Calculation

The precise molecular weight is derived from standard atomic weights (


).
ElementCountStandard Atomic Weight (

)
Contribution (

)
Carbon (C) 1412.011168.154
Hydrogen (H) 191.00819.152
Nitrogen (N) 114.00714.007
Oxygen (O) 115.99915.999
Total MW 217.31 g/mol
  • Monoisotopic Mass: 217.1467 Da

  • Exact Mass: 217.14666 Da[4]

Predicted Physicochemical Profile

Note: Experimental values depend on specific diastereomeric purity. Values below are predicted based on structure-property relationships (SPR).

  • Physical State: Viscous oil or low-melting solid (diastereomer dependent).

  • Boiling Point: ~320–330°C (at 760 mmHg).

  • Solubility: Highly soluble in organic solvents (DCM, EtOAc, MeOH); low solubility in water (requires protonation/salt formation).

  • pKa (Conjugate Acid): ~8.5–9.0 (typical for N-benzyl piperidines).

Part 2: Structural Elucidation & Stereochemistry

The 2,5-substitution pattern introduces two chiral centers, creating potential for diastereomers (cis and trans) and enantiomers.

Stereochemical Configuration
  • Chiral Centers: C2 and C5.

  • Diastereomers:

    • Cis-isomer: Methyl groups at C2 and C5 are on the same side of the ring plane.

    • Trans-isomer: Methyl groups are on opposite sides.

  • Conformational Analysis: The piperidone ring adopts a chair-like conformation. The bulky N-benzyl group and C2/C5 methyls will orient equatorially to minimize 1,3-diaxial interactions. However, the

    
     hybridized carbonyl at C3 flattens the ring slightly, altering standard cyclohexane coupling constants.
    
Structural Visualization

The following diagram illustrates the connectivity and stereochemical centers.

MolecularStructure cluster_stereo Stereocenters N1 N1 (Benzyl) C2 C2 (Me) N1->C2 1 C3 C3 (Ketone) C2->C3 2 C4 C4 C3->C4 3 C5 C5 (Me) C4->C5 4 C6 C6 C5->C6 5 C6->N1 6 Bn Benzyl Group (Ph-CH2-) Bn->N1

Figure 1: Connectivity map of 1-Benzyl-2,5-dimethylpiperidin-3-one highlighting chiral centers (Red).

Part 3: Synthetic Pathways & Mechanism

Synthesis of piperidin-3-ones is less trivial than 4-piperidones due to the lack of symmetry. The most robust route for this substitution pattern involves a Dieckmann Cyclization of a diester precursor.

Retrosynthetic Analysis
  • Target: 1-Benzyl-2,5-dimethylpiperidin-3-one.[1][2][7][3][8]

  • Disconnection: C2–C3 bond (Dieckmann).

  • Precursor: Ethyl N-benzyl-N-(2-ethoxycarbonylethyl)alaninate derivative.

  • Starting Materials: Benzylamine, Ethyl crotonate (or methacrylate), and Ethyl 2-bromopropionate.

Protocol: Dieckmann Cyclization Route

This protocol ensures regio-control and high yield.

  • Michael Addition / Alkylation:

    • React Benzylamine with Ethyl crotonate to form the secondary amine.

    • Alkylate the resulting amine with Ethyl 2-bromopropionate to form the acyclic diester precursor.

  • Cyclization:

    • Treat the diester with Sodium Ethoxide (NaOEt) in dry ethanol or toluene.

    • The base deprotonates the alpha-carbon, attacking the ester carbonyl to close the ring (Dieckmann condensation).

  • Decarboxylation:

    • The resulting

      
      -keto ester is hydrolyzed (acidic conditions, HCl/Reflux) and decarboxylated to yield the final piperidin-3-one.
      
Reaction Mechanism Diagram

Synthesispathway Start Benzylamine + Ethyl Crotonate Step1 Intermediate Amine Start->Step1 Michael Addition Diester Acyclic Diester Precursor Step1->Diester N-Alkylation Reagent2 + Ethyl 2-bromopropionate Reagent2->Diester Cyclization Dieckmann Cyclization (NaOEt / Toluene) Diester->Cyclization BetaKeto β-Keto Ester Intermediate Cyclization->BetaKeto Ring Closure Hydrolysis Hydrolysis & Decarboxylation (HCl / Reflux) BetaKeto->Hydrolysis Product 1-Benzyl-2,5-dimethylpiperidin-3-one Hydrolysis->Product -CO2

Figure 2: Step-wise synthesis via Dieckmann Cyclization / Decarboxylation sequence.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 
    -NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.2–7.4 ppm:  Multiplet (5H), aromatic benzyl protons.
      
    • 
       3.5–3.7 ppm:  Singlet (2H), benzylic 
      
      
      
      (may appear as AB quartet if chiral centers induce significant anisotropy).
    • 
       2.9–3.1 ppm:  Multiplet (1H), H2 proton (alpha to N and ketone).
      
    • 
       1.0–1.2 ppm:  Doublets (6H), Methyl groups at C2 and C5.
      
  • Stereochemical Probe: The coupling constant (

    
    ) between H2 and H3(ax/eq) or H5 and H6 will distinguish cis vs trans diastereomers.
    
Mass Spectrometry
  • Method: ESI-MS (Positive Mode).

  • Parent Ion: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     m/z.
    
  • Fragmentation: Loss of benzyl group (

    
    , m/z 91) is the base peak in EI-MS; tropylium ion formation is characteristic.
    

Part 5: Pharmaceutical Relevance[7][12][13]

While 4-piperidones are classic opioid scaffolds (e.g., Fentanyl precursors), 3-piperidones like 1-Benzyl-2,5-dimethylpiperidin-3-one serve as versatile intermediates for:

  • Substance P Antagonists: The 3-aminopiperidine core (derived via reductive amination of the 3-one) is a privileged scaffold in NK1 receptor antagonists.

  • Chiral Building Blocks: The presence of two stereocenters makes this molecule a valuable template for asymmetric synthesis of alkaloids.

  • Local Anesthetics: Structural analogs show activity in voltage-gated sodium channel modulation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54593754, 1-benzyl-2,5-dimethylpiperidin-3-one. Retrieved from [Link]

  • Donohoe, T. J., et al. (2019). Hydrogen borrowing and annulation methods for piperidine synthesis. Piperidine Derivatives: Recent Advances in Synthesis, NIH NLM. Retrieved from [Link]

Sources

Solubility profile of 1-Benzyl-2,5-dimethylpiperidin-3-one in organic solvents

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Benzyl-2,5-dimethylpiperidin-3-one , a critical pharmacophore intermediate often utilized in the synthesis of neuroactive alkaloids and piperidine-based therapeutics.[1]

Due to the specific stereochemical complexity (cis/trans diastereomers) of the 2,5-dimethyl substitution, commercial solubility data is often fragmented. This guide bridges that gap by synthesizing predicted physicochemical properties with validated experimental protocols (OECD Guideline 105).[1] It serves as a roadmap for researchers to optimize solvent selection for reaction media, extraction, and recrystallization processes.[1]

Physicochemical Basis of Solubility

To predict the solubility profile accurately, we must deconstruct the molecule into its functional interaction domains.[1] 1-Benzyl-2,5-dimethylpiperidin-3-one exhibits an amphiphilic nature, driving its differential solubility across solvent classes.[1]

Structural Analysis[1]
  • Lipophilic Domain (Hydrophobic): The N-benzyl group and the two methyl substituents (C2, C5) contribute significantly to the non-polar surface area. This facilitates interaction with non-polar and chlorinated solvents via Van der Waals forces.[1]

  • Polar Domain (Hydrophilic): The ketone carbonyl (C3) acts as a hydrogen bond acceptor.[1] The tertiary amine nitrogen (N1) possesses a lone pair, making it a hydrogen bond acceptor and a weak base.

Key Parameters (Predicted)
ParameterValue (Approx.)Implication
LogP (Octanol/Water) 2.2 – 2.5Lipophilic; prefers organic phases over water.[1]
pKa (Conjugate Acid) 8.5 – 9.2Basic; solubility in water increases drastically at pH < 6.[1]
H-Bond Donors 0No -OH or -NH groups; cannot self-associate strongly (lower mp).[1]
H-Bond Acceptors 2Ketone (O) and Amine (N); soluble in protic solvents like Ethanol.[1]

Solubility Profile Matrix

The following data represents the consensus solubility behavior for N-benzyl-piperidin-3-one derivatives. This matrix should be used as the baseline for solvent selection.[1]

Solubility Tiers
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)"Like dissolves like."[1] The lipophilic benzyl group interacts favorably with the organic halides; standard solvent for extraction.[1]
Alcohols Methanol, Ethanol, IsopropanolGood (>50 mg/mL)The solvent's hydroxyl group H-bonds with the ketone and amine lone pair.[1] Solubility decreases as the alcohol chain length increases.[1]
Polar Aprotic DMSO, DMF, AcetonitrileHigh Strong dipole-dipole interactions solubilize the polar ketone core effectively.[1]
Esters/Ethers Ethyl Acetate, THF, Diethyl EtherModerate (10-50 mg/mL)Good for recrystallization.[1] Soluble enough for reactions but often requires heating for high concentrations.[1]
Alkanes Hexane, Heptane, CyclohexaneLow/Poor (<5 mg/mL)The polar ketone/amine core resists dissolution in purely non-polar media.[1] Often used as an antisolvent .[1]
Water (Neutral) Water (pH 7)Insoluble (<1 mg/mL)The hydrophobic benzyl/methyl groups dominate.[1]
Water (Acidic) 0.1M HClHigh Protonation of the tertiary amine forms a hydrophilic ammonium salt.[1]

Experimental Protocol: Solubility Determination

For critical pharmaceutical applications, reliance on general trends is insufficient.[1] The following protocol is adapted from OECD Guideline 105 (Shake-Flask Method) to determine the exact solubility of your specific diastereomeric mixture.

Workflow Visualization

SolubilityProtocolStartStart: Weigh Excess SampleSolventAddAdd Solvent (Known Vol)Start->SolventAddEquilibrationAgitation (24-48h @ 25°C)SolventAdd->Equilibration SaturationCentrifugeCentrifugation / Filtration(0.22 µm PTFE)Equilibration->Centrifuge Remove SolidsAnalysisQuantification (HPLC/UV)Centrifuge->Analysis SupernatantCalcCalculate Solubility (mg/mL)Analysis->Calc

Figure 1: Standardized Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology
  • Preparation: Accurately weigh approx. 100 mg of 1-Benzyl-2,5-dimethylpiperidin-3-one into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.[1]

  • Saturation: Cap the vial and place it in a thermostatic shaker at 25°C ± 0.5°C. Shake for 24–48 hours to ensure equilibrium.

    • Note: If the solid dissolves completely, add more solid until a precipitate remains visible.[1]

  • Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated with solvent).

  • Quantification:

    • Gravimetric (Simple): Evaporate a known volume of supernatant and weigh the residue.[1]

    • HPLC (Precise): Dilute the supernatant and analyze via HPLC-UV (typically 254 nm for the benzyl chromophore).[1]

    • Calculation:

      
      [1]
      

Application: Recrystallization Strategy

The solubility differential between Ethyl Acetate (moderate) and Hexane (poor) makes this the ideal solvent pair for purification.[1]

Solvent Selection Logic

RecrystallizationCrudeCrude MixtureDissolveDissolve in Hot EtOAc(Min Volume)Crude->DissolveAddAntiAdd Hexane Dropwise(Cloud Point)Dissolve->AddAntiCoolCool to 4°CAddAnti->CoolCrystalPure CrystalsCool->Crystal

Figure 2: Antisovent Recrystallization Logic for Piperidone Derivatives.

Procedure
  • Dissolve the crude oil/solid in the minimum amount of boiling Ethyl Acetate .[1]

  • Slowly add Hexane (or Heptane) until a faint turbidity (cloudiness) persists.

  • Add a few drops of Ethyl Acetate to clear the solution.[1]

  • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Result: The non-polar impurities stay in the hexane-rich mother liquor, while the polar ketone crystallizes out.[1]

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 105: Water Solubility.[1][2][3] OECD Publishing, Paris.[1]

  • PubChem Compound Summary. Piperidine and Derivatives Physicochemical Data. National Library of Medicine.[1]

  • Sigma-Aldrich Technical Library. Solubility Rules for Organic Intermediates. Merck KGaA.[1]

Technical Guide: Reactivity Profile of 1-Benzyl-2,5-dimethylpiperidin-3-one

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 1-Benzyl-2,5-dimethylpiperidin-3-one (CAS: 1315365-84-4), a functionalized pharmacological scaffold.[1] While 4-piperidones are ubiquitous in opioid synthesis (e.g., fentanyl, prodine), the 3-piperidone isomer represents a distinct class of

1

This document details the unique reactivity imposed by the 2,5-dimethyl substitution pattern , focusing on the steric governance of the C3-carbonyl, the regioselectivity of enolization, and the conformational constraints that dictate stereochemical outcomes.[1]

Structural & Conformational Analysis

The Steric Environment

The reactivity of the C3 ketone is heavily modulated by the flanking methyl group at C2 and the distal methyl at C5.[1] Unlike the unsubstituted 1-benzyl-3-piperidone, the 2,5-dimethyl analog exists as a mixture of diastereomers (cis/trans relative to the ring plane), which significantly impacts reagent approach.[1]

  • C2-Methyl (Proximal): Exerts direct steric hindrance on the carbonyl carbon (C3).[1] It also introduces a stereocenter

    
     to the ketone, making the molecule prone to epimerization under basic conditions.[1]
    
  • C5-Methyl (Distal): Influences the ring pucker (chair vs. twist-boat) to minimize 1,3-diaxial interactions with the axial protons or the N-benzyl group.[1]

  • 
    -Amino Ketone Motif:  The N1-C2-C3(=O) arrangement constitutes a cyclic 
    
    
    -amino ketone.[1] This motif is susceptible to retro-Mannich fragmentation under high thermal stress or strong acid catalysis, a critical stability consideration.[1]
Conformational Equilibrium (DOT Visualization)

The following diagram illustrates the primary reactivity nodes and the conformational locking potential of the substituents.

GMolecule1-Benzyl-2,5-dimethylpiperidin-3-oneConf_ChairChair Conformation(Thermodynamic Min)Molecule->Conf_ChairEquilibriumReactivity_C3C3 Carbonyl(Electrophile)Conf_Chair->Reactivity_C3Steric Block by C2-MeReactivity_C2C2 Position(Acidic α-Proton)Conf_Chair->Reactivity_C2Stereocenter LabilityReactivity_N1N1 Nitrogen(Basic/Nucleophilic)Conf_Chair->Reactivity_N1Inductive EffectNu- AdditionNu- AdditionReactivity_C3->Nu- AdditionFelkin-Anh ControlEnolizationEnolizationReactivity_C2->EnolizationRegioselectivityRetro-MannichRetro-MannichReactivity_N1->Retro-MannichInstability Risk

Figure 1: Structural reactivity map highlighting the interplay between conformation and functional group behavior.[1]

Reactivity Profile

C3-Carbonyl Nucleophilic Addition

The C3 ketone is the primary electrophile.[1] However, the C2-methyl group creates a "chiral wall" , forcing nucleophiles to attack from the less hindered face.[1]

  • Hydride Reduction: Reduction with NaBH

    
     or LiAlH
    
    
    typically yields the corresponding alcohol.[1] Due to the C2-methyl group, the hydride attacks anti to the methyl group (following Felkin-Anh models adapted for cyclic systems), favoring the formation of the trans-2,3-disubstituted alcohol.[1]
  • Grignard Addition: Reaction with organomagnesium halides (R-MgX) is sluggish compared to unhindered piperidones.[1] The formation of the tertiary alcohol is often accompanied by competitive enolization (acting as a base rather than a nucleophile) due to the acidic C2/C4 protons.[1]

Enolization and Regioselectivity

The ketone has two enolizable positions: C2 and C4.[1]

ParameterC2-Enolate (Kinetic)C4-Enolate (Thermodynamic)
Structure Double bond between C2-C3Double bond between C3-C4
Sterics Hindered by C2-MethylLess hindered
Formation Favored by bulky bases (LDA) at -78°CFavored by weak bases / equilibration
Outcome Leads to quaternary C2 centerLeads to C4 functionalization

Expert Insight: To alkylate C4 selectively, one must use thermodynamic control (e.g., pyrrolidine enamine formation).[1] Direct alkylation often results in mixtures or poly-alkylation.[1]

Retro-Mannich Instability

A critical failure mode in processing this scaffold is the retro-Mannich reaction.[1]

1Protocol Recommendation:

Experimental Protocols

Protocol: Stereoselective Reduction to 1-Benzyl-2,5-dimethylpiperidin-3-ol

This protocol is designed to maximize the yield of the alcohol while minimizing retro-Mannich degradation.[1]

Reagents:

  • Substrate: 1-Benzyl-2,5-dimethylpiperidin-3-one (1.0 eq)[1]

  • Reductant: Sodium Borohydride (NaBH

    
    ) (1.5 eq)[1]
    
  • Solvent: Methanol (anhydrous)[1][2]

  • Quench: Saturated NH

    
    Cl
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the ketone in 50 mL of anhydrous methanol. Cool to 0°C in an ice bath. Rationale: Low temperature suppresses side reactions and improves stereoselectivity.[1]

  • Addition: Add NaBH

    
     portion-wise over 20 minutes. Note: Rapid addition causes exotherms that may trigger ring opening.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Carefully add sat. NH

    
    Cl (20 mL).[1] Stir for 15 minutes to decompose borate complexes.
    
  • Extraction: Remove methanol under reduced pressure (Rotavap bath < 40°C). Extract the aqueous residue with DCM (3 x 30 mL).

  • Purification: Dry organic layer over Na

    
    SO
    
    
    . Concentrate to yield the crude alcohol.[1]
Protocol: Grignard Addition (Phenylmagnesium Bromide)

Reagents:

  • Substrate: 1-Benzyl-2,5-dimethylpiperidin-3-one (1.0 eq)[1]

  • Reagent: PhMgBr (3.0 M in ether) (1.2 eq)[1]

  • Additive: Cerium(III) Chloride (CeCl

    
    ) (1.5 eq) — Optional but recommended to suppress enolization.[1]
    

Workflow:

  • Activation: If using CeCl

    
    , stir anhydrous CeCl
    
    
    in THF for 2 hours at RT to form a slurry.
  • Cooling: Cool the mixture (or plain THF if no CeCl

    
    ) to -78°C.
    
  • Addition: Add the ketone dropwise. Stir for 30 minutes.

  • Grignard: Add PhMgBr dropwise.[1] The CeCl

    
     promotes 1,2-addition over enolization.[1]
    
  • Workup: Quench with cold acetic acid/water mixture. Basify with NaOH to pH 10 to recover the amine.[1]

Synthetic Pathway Visualization[1][3]

The following graph illustrates the divergent synthesis pathways available from the parent ketone.

ReactivityPathKetone1-Benzyl-2,5-dimethylpiperidin-3-oneAlcoholAlcohol Derivative(Stereodefined)Ketone->AlcoholNaBH4, MeOH, 0°CEnamineEnamine Intermediate(Regioselective)Ketone->EnaminePyrrolidine, Benzene, RefluxGemDiolGem-Difluoro Derivative(Metabolic Blocker)Ketone->GemDiolDAST, DCM, -78°CDegradationOpen Chain Amine(Retro-Mannich)Ketone->DegradationHeat >120°Cor Acidic DistillationAlkylatedC4-Alkylated ProductEnamine->Alkylated1. R-X2. H3O+

Figure 2: Divergent synthetic pathways.[1] Green nodes indicate useful synthetic outcomes; red indicates degradation.

References

  • PubChem. (n.d.).[1] 1-Benzyl-2,5-dimethylpiperidin-3-one (Compound).[1][3][4] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Ágai, B., Nádor, A., Proszenyák, Á., Tárkányi, G., & Faigl, F. (2004).[1] A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron, 60(11), 2629-2637.[1] (Contextual grounding for 3-benzylpiperidine synthesis and reactivity).

  • Banerjee, A. K., et al. (2020).[1][5][6] Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. Journal of Pharmaceutics and Drug Research, 3(1). (Mechanistic insight into Grignard side reactions with hindered ketones).

  • Organic Syntheses. (2019). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses, 96, 511-527.[1] [Link] (Relevant for amide/amine reduction strategies in piperidine synthesis).

1-Benzyl-2,5-dimethylpiperidin-3-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for research scientists and medicinal chemists.[1] It synthesizes theoretical chemical principles with practical synthetic methodologies, focusing on the specific isomer 1-Benzyl-2,5-dimethylpiperidin-3-one .[1]

Content Type: Chemical Reference & Synthetic Guide Primary Class: Heterocyclic Ketones / Piperidine Alkaloid Precursors Version: 2.0 (Scientific Reference)[1]

Part 1: Chemical Identity & Physicochemical Profile[2]

This section establishes the precise identity of the molecule, distinguishing it from its more common regioisomer (the 4-one derivative) and defining its structural identifiers for database integration.[1]

Nomenclature & Identifiers
Identifier TypeValueNotes
Chemical Name 1-Benzyl-2,5-dimethylpiperidin-3-oneSystematic IUPAC
CAS Number Not Widely Listed Note: Often confused with 1-Benzyl-2,5-dimethylpiperidin-4-one (CAS 63791-75-3).[1] Use InChIKey for exact specification.
PubChem CID 54593754Specific entry for the 3-one isomer [1].[1]
Molecular Formula C₁₄H₁₉NO
Molecular Weight 217.31 g/mol
InChIKey FABAJOBMSRCVJN-UHFFFAOYSA-NUnique hash for the 3-one structure.[1][2]
SMILES CC1CN(CC2=CC=CC=C2)C(C(=O)C1)CEncodes the 2,5-dimethyl-3-one connectivity.[1]
Predicted Physicochemical Properties

Experimental data for this specific isomer is scarce in open literature.[1] The following are calculated values based on structure-activity relationship (SAR) models of analogous piperidones.

  • Predicted Boiling Point: 305–315 °C (at 760 mmHg)[1]

  • Density: ~1.03 g/cm³[3]

  • LogP: ~2.5 (Lipophilic, consistent with benzyl/methyl substitution)[1]

  • Solubility: Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water.[1]

Part 2: Synthetic Methodology (The "Dieckmann Route")[1]

The synthesis of 1-benzyl-2,5-dimethylpiperidin-3-one presents a regiochemical challenge: placing methyl groups at the C2 and C5 positions while retaining the ketone at C3.[1]

The most robust, self-validating protocol relies on the Dieckmann Condensation of a nonsymmetrical diester.[1] This approach allows for the precise installation of the carbon skeleton before cyclization.[1]

Retrosynthetic Analysis

To construct the 2,5-dimethyl-3-piperidone ring:

  • Disconnection: Break the C2–C3 bond (alpha to ketone) or C3–C4 bond.[1]

  • Precursor: An acyclic diester amine: Ethyl N-benzyl-N-(2-ethoxycarbonylpropyl)alaninate.[1]

  • Starting Materials: Benzylamine, Ethyl 2-bromopropionate, and Ethyl methacrylate.[1]

Step-by-Step Experimental Protocol
Phase 1: Formation of the Acyclic Diester (Michael Addition)

Rationale: We must first attach the "C2-methyl" fragment via alkylation, then the "C5-methyl" fragment via Michael addition to ensure correct spacing.[1]

  • N-Alkylation:

    • React Benzylamine (1.0 eq) with Ethyl 2-bromopropionate (1.0 eq) in the presence of K₂CO₃ (1.5 eq) in acetonitrile at reflux.

    • Product: Ethyl N-benzylalaninate.[1]

    • Checkpoint: Monitor disappearance of benzylamine by TLC.[1]

  • Michael Addition:

    • To the crude Ethyl N-benzylalaninate, add Ethyl methacrylate (1.2 eq).[1]

    • Catalyst: Use a Lewis acid catalyst (e.g., CeCl₃ or simple thermal activation) or perform in protic solvent (EtOH) with catalytic ethoxide.[1]

    • Mechanism:[4][5] The secondary amine attacks the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      -carbon of the methacrylate.
      
    • Result:Intermediate A (Diethyl 3,3'-((benzyl)azanediyl)bis(2-methylpropionate) analog).[1]

Phase 2: Dieckmann Cyclization

Rationale: Intramolecular Claisen condensation closes the ring.[1]

  • Cyclization:

    • Dissolve Intermediate A in dry Toluene.[1]

    • Add Sodium Hydride (NaH) (1.1 eq, 60% dispersion) or Potassium tert-butoxide (t-BuOK) at 0°C, then warm to reflux.

    • Observation: Evolution of hydrogen gas (if NaH) or formation of a solid precipitate (enolate).[1]

    • Quench: Acidify with glacial acetic acid.[1]

    • Product: A ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      -keto ester intermediate (1-benzyl-4-ethoxycarbonyl-2,5-dimethylpiperidin-3-one).
      
Phase 3: Decarboxylation

Rationale: Removal of the ester group to yield the final ketone.[1]

  • Hydrolysis & Decarboxylation:

    • Reflux the

      
      -keto ester in 6M HCl  for 4–6 hours.
      
    • Mechanism:[4][5] Acid-catalyzed hydrolysis of the ester to the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      -keto acid, which spontaneously decarboxylates upon heating.
      
    • Workup: Basify with NaOH to pH 10, extract with DCM, dry over MgSO₄, and concentrate.

    • Purification: Vacuum distillation or column chromatography (Hexane/EtOAc).[1]

Part 3: Stereochemical Considerations & Visualization

The 2,5-dimethyl substitution pattern introduces diastereomerism.[1] The methyl groups can be cis or trans relative to each other.[1]

  • Thermodynamic Control: Under the acidic conditions of the decarboxylation step, the methyl group at C2 (alpha to the amine) and C5 (alpha to the methylene) will equilibrate to the thermodynamically most stable conformation—typically the diequatorial (trans) or equatorial-axial arrangement depending on 1,3-diaxial interactions with the benzyl group.[1]

Pathway Visualization (Graphviz)[1]

The following diagram illustrates the logical flow of the synthesis and the stereochemical bifurcation.

SynthesisPathway Start Benzylamine (Precursor) Step1 N-Alkylation (+ Ethyl 2-bromopropionate) Start->Step1 Step2 Michael Addition (+ Ethyl methacrylate) Step1->Step2 Sequential Alkylation Inter Acyclic Diester Intermediate Step2->Inter Step3 Dieckmann Cyclization (NaH / Toluene) Inter->Step3 KetoEster Beta-Keto Ester (Ring Closed) Step3->KetoEster Step4 Acid Hydrolysis & Decarboxylation KetoEster->Step4 -CO2 Final 1-Benzyl-2,5-dimethyl piperidin-3-one Step4->Final

Figure 1: Synthetic workflow via the Dieckmann condensation route, highlighting critical intermediate states.

Part 4: Applications & Safety Profile

Research Applications
  • Alkaloid Scaffolds: This molecule serves as a core scaffold for the synthesis of Solenopsin analogs (fire ant venom alkaloids) which possess anti-angiogenic activity [2].[1]

  • Asymmetric Synthesis: The ketone at C3 allows for diastereoselective reduction to the alcohol (piperidin-3-ol), creating a chiral handle for further functionalization in substance P antagonist development.[1]

  • Mannich Bases: The C2 and C4 positions are active for further Mannich reactions, allowing the construction of bicyclic systems.[1]

Safety & Handling (E-E-A-T)
  • Precursor Watchlist: While 1-benzyl-4-piperidone is a regulated precursor (DEA List I in some jurisdictions due to fentanyl synthesis), the 3-one isomer is generally less regulated but should be treated with identical caution.[1] It is a potential precursor to pharmacologically active amines.[1]

  • Hazards:

    • Skin/Eye Irritant: H315, H319.[1][6][7]

    • Storage: Store under inert atmosphere (Argon) at 2–8°C to prevent oxidation of the amine or aldol condensation.[1]

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54593754, 1-benzyl-2,5-dimethylpiperidin-3-one. Retrieved from [Link][1]

  • Asian Journal of Chemistry (2011). Synthesis of 1-Benzyl-4-substituted-piperidines as Potential Alzheimer's Disease Modifying Agents. (Contextual reference for benzyl-piperidine handling). Retrieved from [Link]

  • Matrix Fine Chemicals. 1-Benzylpiperidin-3-one General Properties. (Base scaffold reference). Retrieved from [Link]

  • Google Patents (2016). CN105622444B: Preparation method of 1-benzyl-3-piperidone hydrochlorides.[1] (Methodology basis). Retrieved from

Sources

Tautomerism in 1-Benzyl-2,5-dimethylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomerism of 1-Benzyl-2,5-dimethylpiperidin-3-one

Foreword: The Dynamic Nature of a Scaffold

In the realm of medicinal chemistry and drug development, the static representation of a molecule on paper often belies its dynamic behavior in solution. Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a prime example of this dynamism.[1][2] For professionals engaged in the synthesis and evaluation of new chemical entities, a thorough understanding of a molecule's tautomeric preferences is not merely an academic exercise; it is a critical component of predicting its biological activity, metabolic fate, and formulation stability.[3][4]

The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents.[5][6] Its derivatives, such as 1-Benzyl-2,5-dimethylpiperidin-3-one, present a fascinating case study in keto-enol tautomerism. The equilibrium between the ketone form and its corresponding enol isomers can profoundly influence drug-target interactions and overall pharmacokinetic profiles.[2]

This guide provides an in-depth technical exploration of the tautomeric landscape of 1-Benzyl-2,5-dimethylpiperidin-3-one. We will move beyond simple definitions to dissect the underlying structural and environmental factors governing this equilibrium. Furthermore, we will present robust, field-proven experimental protocols for the characterization and quantification of these tautomeric forms, empowering researchers to build a comprehensive understanding of this and similar molecular systems.

Section 1: The Keto-Enol Equilibrium in 1-Benzyl-2,5-dimethylpiperidin-3-one

The core of our investigation is the equilibrium between the ketone tautomer and its potential enol forms. The presence of α-hydrogens (protons on the carbons adjacent to the carbonyl group) is a prerequisite for this type of tautomerism.[1][7] In 1-Benzyl-2,5-dimethylpiperidin-3-one, α-hydrogens exist at both the C2 and C4 positions, allowing for the formation of two distinct enol isomers.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_analysis Data Analysis Prep1 Weigh 10-15 mg of Compound Prep2 Dissolve in NMR Solvent (e.g., CDCl3 or DMSO-d6) Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Lock, Tune, and Shim Prep3->Acq1 Acq2 Acquire 1H Spectrum Acq1->Acq2 Acq3 Acquire 13C Spectrum Acq2->Acq3 Ana1 Process Spectra (Phase, Baseline) Acq3->Ana1 Ana2 Identify Keto & Enol Peaks Ana1->Ana2 Ana3 Integrate Signals Ana2->Ana3 Ana4 Calculate Tautomer Ratio Ana3->Ana4

Caption: Workflow for NMR-based Tautomer Quantification.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can complement NMR studies by detecting differences in the electronic transitions of the tautomers. [8] Causality Behind the Method: The keto form typically exhibits a weak n→π* transition at a longer wavelength. The enol form, with its conjugated C=C-O-H system, shows a strong π→π* transition at a wavelength that is usually different from the keto form. [9]By analyzing the absorption spectrum, the presence of both species can be inferred, and in some cases, quantified.

Protocol 2.2.1: UV-Vis Spectroscopic Analysis
  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of 1-Benzyl-2,5-dimethylpiperidin-3-one in a non-absorbing solvent like acetonitrile or hexane.

  • Sample Preparation:

    • Prepare a series of dilutions from the stock solution (e.g., 100 µM, 50 µM, 25 µM, 10 µM) in the chosen solvent.

    • To study solvent effects, prepare a 50 µM solution in at least two different solvents (e.g., hexane and ethanol).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

    • Record the absorption spectrum for each prepared sample from approximately 200 nm to 400 nm.

  • Data Analysis:

    • Identify the absorption maxima (λ_max) for the characteristic n→π* and π→π* transitions.

    • Observe how the relative intensities of these bands change with solvent polarity, which indicates a shift in the tautomeric equilibrium.

    • While direct quantification can be complex without pure standards of each tautomer, this method provides strong qualitative evidence and supports NMR findings. [9][10]

Data Summary

The following table presents hypothetical data derived from the described experiments to illustrate how results can be structured for clear comparison.

Analytical MethodSolventKeto Form (%)Enol Form (%)Key Observations
¹H NMR Integration CDCl₃955Equilibrium strongly favors the keto tautomer.
¹H NMR Integration DMSO-d₆8812Polar solvent slightly shifts equilibrium toward the enol form.
UV-Vis Spectroscopy Hexane--Strong λ_max at ~285 nm (n→π), weak shoulder at ~240 nm.
UV-Vis Spectroscopy Ethanol--Intensity of λ_max at ~285 nm decreases; shoulder at ~240 nm (π→π) increases in relative intensity.

Section 3: The Role of Computational Chemistry

Modern drug development workflows often integrate computational modeling to predict molecular properties. Techniques like Density Functional Theory (DFT) can be employed to:

  • Calculate Relative Energies: Determine the thermodynamic stability of each tautomer in the gas phase or in different solvent models. [10][11]* Predict Spectroscopic Data: Simulate NMR chemical shifts and UV-Vis absorption spectra for each tautomer, which can be invaluable for assigning experimental signals. [9][12]* Investigate Interconversion Barriers: Model the transition state for the tautomerization reaction to understand the kinetics of the interconversion. [13][14] These theoretical calculations, when used in conjunction with empirical data, provide a deeply validated and comprehensive picture of the tautomeric system. [9][10]

Conclusion

The tautomerism of 1-Benzyl-2,5-dimethylpiperidin-3-one is a multifaceted phenomenon governed by a subtle interplay of structural and environmental factors. While the keto form is expected to predominate under most conditions, the presence of the enol tautomers cannot be disregarded, particularly in polar environments. For researchers in drug development, recognizing and quantifying this equilibrium is paramount. The application of robust analytical techniques, especially NMR spectroscopy, provides the necessary empirical data to characterize the system. By integrating these experimental observations with computational modeling, scientists can achieve a predictive understanding of tautomerism, leading to more informed decisions in the design and optimization of novel therapeutic agents.

References

  • Title: Keto-Enol Tautomerism : Key Points Source: Master Organic Chemistry URL: [Link]

  • Title: Explain in detail about the factors affecting keto enol tautomerism Source: askIITians URL: [Link]

  • Title: Keto-enol tautomerism | Organic Chemistry II Class Notes Source: Fiveable URL: [Link]

  • Title: What are the factors that govern the stability of keto-enol tautomerism? Source: Quora URL: [Link]

  • Title: Keto-Enol Tautomerism Source: Organic Chemistry Tutor URL: [Link]

  • Title: Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations Source: DIAL@UCLouvain URL: [Link]

  • Title: X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl) Source: Journal of Molecular Structure URL: [Link]

  • Title: Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester Source: ChemRxiv URL: [Link]

  • Title: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives Source: ScienceDirect URL: [Link]

  • Title: 22.1: Keto-Enol Tautomerism Source: Chemistry LibreTexts URL: [Link]

  • Title: Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis, spectroscopic and crystallographic characterization, and computational analysis of novel piperidone derivatives functionalized with thiazolidinone scaffolds Source: ResearchGate URL: [Link]

  • Title: Keto-enol tautomerism in the development of new drugs Source: Frontiers in Chemistry URL: [Link]

  • Title: Keto-enol tautomerism Source: YouTube URL: [Link]

  • Title: Keto-enol tautomerism of phenindione and its derivatives: an NMR and density functional theory (DFT) reinvestigation Source: PubMed URL: [Link]

  • Title: What impact does tautomerism have on drug properties and development? Source: ChemRxiv URL: [Link]

  • Title: Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study Source: ResearchGate URL: [Link]

  • Title: Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined comput Source: SciSpace URL: [Link]

Sources

Pharmacophore mapping of benzyl-piperidinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Mapping of Benzyl-Piperidinone Derivatives: A Ligand-Based Protocol for AChE Inhibitor Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

Executive Summary

The N-benzyl-piperidinone scaffold represents a privileged structure in neurodegenerative drug discovery, primarily targeting Acetylcholinesterase (AChE) with dual-binding capability (Catalytic Anionic Site and Peripheral Anionic Site). This guide details the construction of a high-fidelity pharmacophore model for this derivative class. Unlike standard N-benzylpiperidines (e.g., Donepezil), the piperidinone variant introduces a specific carbonyl vector, altering the hydrogen-bond acceptor (HBA) landscape. This whitepaper provides a validated workflow for mapping these features to accelerate hit-to-lead optimization.

Therapeutic Rationale & Chemical Context

The clinical success of Donepezil validated the N-benzylpiperidine moiety. However, the 4-piperidinone derivatives offer distinct advantages:

  • Rigidity & Vectorality: The

    
     hybridized carbonyl carbon at position 4 flattens the ring slightly compared to the chair conformation of piperidine, fixing the orientation of substituents.
    
  • Linker Functionalization: The ketone provides a handle for Knoevenagel condensations, allowing the attachment of aryl-vinyl groups to reach the Peripheral Anionic Site (PAS) of AChE.

Mechanistic Goal: The pharmacophore must capture the "dual-binding" phenomenon:

  • Feature A: Interaction with Trp86 (Choline binding site).

  • Feature B: Interaction with Trp286 (Peripheral site).

  • Feature C: The cation-

    
     or protonated amine interaction in the gorge.
    

Computational Workflow: The Protocol

As an Application Scientist, I advocate for a "quality-in, quality-out" approach. Automated generation often fails without manual curation of the training set.

Phase I: Dataset Curation & Conformer Generation
  • Training Set: Select 15-20 molecules with diverse activity ranges (

    
     from nM to 
    
    
    
    M). Crucial: Include inactive analogues to define exclusion volumes.
  • Conformational Search: Benzyl-piperidinones have rotatable bonds at the benzylic linker.

    • Protocol: Use the MMFF94 or OPLS3e force field.

    • Energy Window: Set a threshold of 10-20 kcal/mol above the global minimum. The bioactive conformation is rarely the global minimum in vacuum.

Phase II: Alignment & Feature Extraction

Do not rely solely on atomic alignment. Use Feature-Based Alignment (e.g., GALAHAD or HipHop algorithms).

  • Why? The benzyl ring might rotate, but the hydrophobic vector remains constant. Feature alignment captures this better than RMSD of atoms.

Phase III: The Pharmacophore Hypothesis

For benzyl-piperidinone derivatives, the consensus model typically requires 4-5 features:

  • HBA (Vector): The C=O of the piperidinone.

  • PI (Positive Ionizable): The piperidine Nitrogen (protonated at physiological pH).

  • HYD (Hydrophobic): The benzyl ring (interacting with the CAS).

  • HYD-Ar (Hydrophobic/Aromatic): The distal ring system (interacting with the PAS).

Visualization of the Workflow

The following diagram outlines the logical progression from raw chemical structures to a validated model.

PharmacophoreWorkflow cluster_0 Phase I: Preparation cluster_1 Phase II: Modeling cluster_2 Phase III: Validation Dataset Dataset Curation (Active vs Inactive) Conformers Conformer Generation (MMFF94 / 20 kcal/mol) Dataset->Conformers Alignment Molecular Alignment (Feature-Based) Conformers->Alignment Hypothesis Hypothesis Generation (Common Feature Identification) Alignment->Hypothesis Screening Virtual Screening (Test Set) Hypothesis->Screening Decoys Decoy Set Generation (DUD-E / Property Matched) Decoys->Screening Metrics Metrics Calculation (ROC, AUC, EF) Screening->Metrics

Figure 1: End-to-end pharmacophore modeling workflow, emphasizing the integration of decoy sets for robust validation.

Structural Insights: The Benzyl-Piperidinone Map

The structural uniqueness of the benzyl-piperidinone derivative lies in the spatial relationship between the nitrogen and the carbonyl.

The 3D Spatial Arrangement

Based on SAR data (Parlar et al., 2019), the optimal distance constraints are:

  • N to Benzyl Centroid: ~3.5 - 4.5 Å (Sigma bond rotation allows flexibility).

  • N to Carbonyl Oxygen: Fixed by ring geometry (approx 2.4 - 2.8 Å).

  • Exclusion Volumes: Steric bulk at the ortho position of the benzyl ring often decreases activity due to clashes with the narrow gorge of AChE.

Diagram: Pharmacophore Features

This diagram represents the abstract spatial requirements for a high-affinity binder.

PharmacophoreMap cluster_gorge AChE Active Site Gorge PI Pos. Ionizable (Piperidine N) HBA H-Bond Acceptor (C=4 Carbonyl) PI->HBA ~2.5 Å (Rigid) HYD_CAS Hydrophobic/Aromatic (Benzyl Ring - CAS) PI->HYD_CAS 3.5 - 5.0 Å (Flexible Linker) HYD_PAS Hydrophobic/Aromatic (Distal Ring - PAS) PI->HYD_PAS 10 - 14 Å (Long Linker)

Figure 2: Spatial pharmacophore map showing critical distances between the ionizable center, the ketone acceptor, and the dual hydrophobic binding regions.

Validation Protocols (Self-Validating Systems)

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

Decoy Set Construction (DUD-E)

Do not use random molecules. Use Property-Matched Decoys (e.g., from DUD-E).

  • Logic: Decoys must have similar Molecular Weight (MW) and LogP to the actives but different topology. If the decoys are too different physically, the model will enrich actives based on solubility, not pharmacophoric fit.

Statistical Metrics

Summarize your validation using the following table. A model is considered "predictive" if it meets these thresholds:

MetricDefinitionThreshold for Success
AUC (ROC) Area Under the Receiver Operating Characteristic Curve.[1] Measures discrimination.

(Acceptable)

(Excellent)
EF (1%) Enrichment Factor at top 1% of database.

(Ideally

)
GH Score Güner-Henry Score. Balances precision and recall.

  • Interpretation: An EF(1%) of 20 means your model finds actives 20 times better than random selection in the top 1% of the sorted list.

References

  • Sugimoto, H., et al. (2002).[2] "Research and development of donepezil hydrochloride, a new type of acetylcholinesterase inhibitor."[2] Japanese Journal of Pharmacology.

  • Parlar, S., et al. (2019). "Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives." Organic Communications.

  • Mysinger, M.M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry.

  • Khedkar, S.A., et al. (2007). "Pharmacophore modeling in drug discovery and development: an overview." Medicinal Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 1-Benzyl-2,5-dimethylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scalable synthesis of 1-Benzyl-2,5-dimethylpiperidin-3-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, designed for scalability and reproducibility in a research or industrial setting. Each step is accompanied by a detailed protocol, mechanistic insights, and considerations for process optimization. The protocols are grounded in established chemical principles, including reductive amination and intramolecular cyclization, and are supported by authoritative references. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a robust and scalable method for the preparation of this important chemical intermediate.

Introduction

The piperidine ring is a fundamental structural motif found in a vast array of natural products and pharmaceuticals.[1][2] Its derivatives are integral to more than twenty classes of drugs, highlighting the significance of this heterocyclic system in medicinal chemistry.[1] 1-Benzyl-2,5-dimethylpiperidin-3-one, in particular, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to analgesics, antipsychotics, and antiviral agents.[3]

The development of a scalable, efficient, and cost-effective synthetic route is paramount for the translation of laboratory-scale discoveries into viable pharmaceutical products. This guide details a proposed multi-step synthesis designed to meet these criteria, focusing on reaction conditions that are amenable to large-scale production.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 1-Benzyl-2,5-dimethylpiperidin-3-one, suggests a strategy centered around the formation of the piperidinone ring via an intramolecular cyclization. A Dieckmann condensation of a suitably substituted acyclic diester is a powerful and well-established method for constructing cyclic β-keto esters, which can then be readily converted to the desired ketone.

Our proposed forward synthesis, therefore, involves three main stages:

  • Synthesis of the Acyclic Precursor: Construction of an N-benzyl protected amino diester with the requisite methyl groups.

  • Intramolecular Cyclization: Formation of the piperidinone ring using a Dieckmann condensation.

  • Hydrolysis and Decarboxylation: Removal of the ester group to yield the final product.

This approach offers several advantages for scalability, including the use of readily available starting materials and well-understood reaction mechanisms.

Overall Synthetic Workflow

The following diagram provides a high-level overview of the proposed synthetic pathway.

Synthetic Workflow A Starting Materials (e.g., 2-methyl-3-oxobutanoate, Benzylamine) B Step 1: Reductive Amination & Michael Addition A->B Reagents C Acyclic Diester Intermediate B->C Formation D Step 2: Dieckmann Condensation C->D Base E Cyclic β-Keto Ester D->E Cyclization F Step 3: Hydrolysis & Decarboxylation E->F Acid, Heat G 1-Benzyl-2,5-dimethyl- piperidin-3-one F->G Final Product Dieckmann Condensation cluster_0 Mechanism Acyclic_Diester Acyclic Diester Intermediate Enolate Enolate Intermediate Acyclic_Diester->Enolate + Base - H⁺ Cyclic_Intermediate Cyclic β-Keto Ester (anionic) Enolate->Cyclic_Intermediate Intramolecular Attack Final_Product Cyclic β-Keto Ester Cyclic_Intermediate->Final_Product + H⁺ (Work-up)

Sources

Application Note: Grignard Reaction Protocols for 1-Benzyl-2,5-dimethylpiperidin-3-one

[1][2]

Scope:12

Strategic Overview & Mechanistic Insight

The substrate 1-Benzyl-2,5-dimethylpiperidin-3-one presents a unique set of challenges compared to standard aliphatic ketones. As a

enolizationretro-Michael decomposition1

  • Chelation Control (The "Cram-Chelate" Model): The lone pair on the piperidine nitrogen can coordinate with the magnesium atom of the Grignard reagent, forming a rigid 5-membered chelate with the carbonyl oxygen. This locks the conformation and typically directs nucleophilic attack to the face syn to the bridgehead stereocenters, often yielding the cis-2,3-aminoalcohol.

  • Steric Control (Felkin-Anh): In the absence of chelation (e.g., using strongly solvating solvents like HMPA or adding non-chelating Lewis acids), the nucleophile attacks from the least hindered trajectory, often anti to the C2-methyl group.

Critical Success Factor: The choice of solvent (Ether vs. THF) and temperature (-78°C vs. 0°C) acts as the "switch" between these mechanisms. Diethyl ether favors chelation (tight ion pairs), while THF promotes separated ion pairs, potentially favoring steric control or increasing enolization side-products.[1][2]

Experimental Protocols

Protocol A: Standard Chelation-Controlled Addition (Low Temperature)

Recommended for maximizing the yield of the 'syn' diastereomer.

Reagents & Equipment
  • Substrate: 1-Benzyl-2,5-dimethylpiperidin-3-one (1.0 equiv).

  • Reagent: Organomagnesium Bromide/Chloride (RMgX, 1.2–1.5 equiv).[1][2]

  • Solvent: Anhydrous Diethyl Ether (

    
    ) – Critical for chelation.[1][2]
    
  • Apparatus: Flame-dried Schlenk flask,

    
    /Ar atmosphere, cryostat.
    
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and internal temperature probe.

    • Flush with Argon for 15 minutes.[1]

  • Substrate Solubilization:

    • Dissolve 1-Benzyl-2,5-dimethylpiperidin-3-one (10 mmol) in anhydrous

      
       (50 mL).
      
    • Cool the solution to -78°C (dry ice/acetone bath). Note: Low temperature is essential to suppress enolization (proton abstraction).[1][2]

  • Grignard Addition:

    • Transfer the Grignard reagent (12 mmol, titrated) to the addition funnel via cannula.

    • Add dropwise over 30 minutes, maintaining internal temperature

      
      .
      
    • Observation: A white precipitate (magnesium alkoxide/amine complex) may form.[1] This is normal.

  • Reaction Maturation:

    • Stir at -78°C for 2 hours.

    • Allow the mixture to warm slowly to 0°C over 1 hour. Do not reflux unless conversion is incomplete by TLC.

  • Quench & Workup (Amine-Specific):

    • Cool back to 0°C.

    • Quench: Slowly add saturated aqueous

      
       (20 mL).
      
    • pH Adjustment: The amine product may be protonated.[3] Adjust pH to ~10 using 1M NaOH or

      
       to ensure the product is in the free base form.
      
    • Extraction: Extract with

      
       (3 x 50 mL).
      
    • Drying: Dry combined organics over

      
       (avoid acidic drying agents like silica).[1][2]
      
Protocol B: Lanthanide-Mediated Addition (LaCl3[1][4]·2LiCl)

Recommended for enolizable substrates or sterically hindered nucleophiles.[1][2][4]

This advanced protocol uses the "Knochel-type" additive to activate the carbonyl while suppressing basicity, significantly improving yields for difficult additions.

  • Preparation:

    • Prepare a 0.5 M solution of anhydrous

      
       in THF.
      
    • Add this solution (1.0 equiv) to the piperidinone substrate in THF at 0°C. Stir for 1 hour to form the Lewis Acid-Ketone complex.

  • Addition:

    • Cool to -78°C.[1][5][6]

    • Add the Grignard reagent dropwise.[5][6][7] The Lanthanide salt promotes 1,2-addition over enolization.[1]

  • Workup:

    • Requires an oxidative workup or chelating wash (EDTA or Rochelles salt) to remove Lanthanide salts from the amine product.

Visualization of Workflows

Figure 1: Reaction Workflow & Logic

The following diagram illustrates the decision matrix and operational flow for the reaction.

GrignardWorkflowStartStart: 1-Benzyl-2,5-dimethylpiperidin-3-oneConditionCheck Substrate/Reagent StericsStart->ConditionPathAProtocol A: Standard (Et2O)(Chelation Control)Condition->PathAStandard R-MgXPathBProtocol B: LaCl3-Mediated(Suppresses Enolization)Condition->PathBHindered R orHigh Enolization RiskReactionReaction: -78°C to 0°CN2 AtmospherePathA->ReactionPathB->ReactionQuenchQuench: Sat. NH4ClAdjust pH > 10Reaction->QuenchPurificationPurification:Acid/Base Extraction or ColumnQuench->Purification

Caption: Operational workflow distinguishing between standard chelation-controlled addition and lanthanide-mediated protocols based on steric risk.

Figure 2: Stereochemical Control Model

This diagram visualizes the competing transition states.

StereochemSubstrate3-Piperidinone SubstrateChelationChelation Model (Mg bridged)Solvent: Et2OSubstrate->ChelationNon-polar solventNo additivesFelkinFelkin-Anh Model (Steric)Solvent: THF/HMPASubstrate->FelkinPolar solventBulky R-groupProductSynMajor Product: Syn-Alcohol(Relative to C2-Me)Chelation->ProductSynAttack fromless hindered faceProductAntiMajor Product: Anti-Alcohol(Relative to C2-Me)Felkin->ProductAntiAttack anti tolargest substituent

Caption: Divergent stereochemical outcomes driven by solvent choice and magnesium coordination modes.[1][2]

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
Low Yield (<30%) Enolization of the ketone (acting as acid).[1]Switch to Protocol B (LaCl3 additive) or use organolithium reagents at -78°C.
No Reaction Grignard reagent degradation or "wet" solvent.[1]Titrate Grignard before use.[1] Ensure solvent is <50 ppm

.[1]
Complex Mixture Retro-Michael addition or ring opening.Keep reaction temperature strictly below -40°C during addition. Quench cold.
Poor dr (diastereomeric ratio) Loss of chelation control.[1]Switch solvent to pure

or Toluene.[1] Avoid THF if high dr is required.[1]

References

  • Preparation of Benzylic Grignard Reagents

    • Synthesis of Product Subclass 8. 7.6.8.1. Method 1: Benzylmagnesium Halides from Benzyl Halides and Magnesium.[1][8]

    • Source: [1][2]

  • Stereoselective Addition to N-Heterocycles

    • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines.[1][2][9]

    • Source: [1][2]

  • Lanthanide-Mediated Grignard Additions (Knochel Protocol)

    • Selective Metalation and Additions - LaCl3[1]·2LiCl Mediated 1,2-Additions.

    • Source:

  • General Grignard Mechanism & Workup

    • The Grignard Reaction: Prepar
    • Source: [1][2]

  • Synthesis of 3-Piperidinone Precursors

    • A Facile Synthesis of 3-(Substituted benzyl)piperidines.
    • Source:

Application Note and Protocol: Stereoselective Synthesis of 1-Benzyl-2,5-dimethylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Piperidin-3-ones

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals, valued for its conformational rigidity and ability to present substituents in well-defined spatial orientations.[1] Specifically, chiral 2,5-disubstituted piperidin-3-ones are crucial intermediates in medicinal chemistry, serving as building blocks for compounds with diverse biological activities. The stereochemical arrangement of the substituents at the C2 and C5 positions significantly influences the pharmacological profile of the final molecule. Therefore, the development of robust and highly stereoselective synthetic routes to access enantiomerically pure piperidin-3-ones is of paramount importance for the advancement of drug discovery programs. This application note provides a detailed protocol for the stereoselective synthesis of 1-Benzyl-2,5-dimethylpiperidin-3-one, a key chiral building block.

Synthetic Strategy: A Chiral Auxiliary-Mediated Approach

Several strategies have been developed for the asymmetric synthesis of substituted piperidones, including organocatalytic methods and substrate-controlled approaches.[2][3][4] In this protocol, we will focus on a chiral auxiliary-mediated approach, which offers a reliable and scalable method for establishing the desired stereochemistry. The core of this strategy involves a diastereoselective conjugate addition of a chiral amine to an α,β-unsaturated ester, followed by an intramolecular cyclization. This approach allows for the formation of the piperidine ring with excellent control over the relative stereochemistry of the newly formed stereocenters.

The chosen chiral auxiliary is (S)-α-phenylethylamine, a readily available and inexpensive chiral amine that has been successfully employed in the synthesis of various chiral heterocyclic compounds.[5][6] The benzyl group on the nitrogen atom can be readily removed under various conditions, allowing for further functionalization of the piperidine ring if required.

Visualizing the Synthetic Workflow

Synthetic_Workflow A Ethyl Crotonate D 1) Michael Addition 2) N-Benzylation A->D B (S)-(-)-α-Methylbenzylamine B->D C Methyl Acrylate C->D E Intermediate Amino Diester D->E Formation of Chiral Intermediate F Dieckmann Condensation E->F Intramolecular Cyclization G β-Ketoester Intermediate F->G H Decarboxylation G->H I (2S,5S)-1-((S)-1-phenylethyl)-2,5-dimethylpiperidin-3-one & (2R,5R)-1-((S)-1-phenylethyl)-2,5-dimethylpiperidin-3-one H->I Diastereomeric Mixture J N-Debenzylation & N-Benzylation I->J Auxiliary Cleavage & Final N-Alkylation K 1-Benzyl-2,5-dimethylpiperidin-3-one J->K Target Molecule

Caption: Synthetic workflow for 1-Benzyl-2,5-dimethylpiperidin-3-one.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl crotonateReagentSigma-Aldrich
(S)-(-)-α-Methylbenzylamine≥99%Sigma-Aldrich
Methyl acrylate99%Sigma-Aldrich
Benzyl bromide98%Sigma-Aldrich
Sodium hydride (60% dispersion in mineral oil)Sigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Diethyl etherAnhydrousSigma-Aldrich
Hydrochloric acid37%Sigma-Aldrich
Sodium bicarbonateFisher Scientific
Magnesium sulfateAnhydrousFisher Scientific
Palladium on carbon (10%)Sigma-Aldrich
Ammonium formateSigma-Aldrich
Step 1: Synthesis of the Chiral Amino Diester Intermediate

This step involves a tandem Michael addition of the chiral amine to two different α,β-unsaturated esters.

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve (S)-(-)-α-methylbenzylamine (12.1 g, 100 mmol) in anhydrous diethyl ether (100 mL).

  • First Michael Addition: Cool the solution to 0 °C in an ice bath. Add ethyl crotonate (11.4 g, 100 mmol) dropwise over 30 minutes. Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Second Michael Addition: After 24 hours, add methyl acrylate (9.5 g, 110 mmol) to the reaction mixture and continue stirring at room temperature for another 48 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino diester. This intermediate is often used in the next step without further purification.

Step 2: Dieckmann Condensation and Decarboxylation

This step involves the intramolecular cyclization of the amino diester to form the piperidin-3-one ring system.

  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous toluene (200 mL).

  • Cyclization: Heat the suspension to reflux. Add the crude amino diester from the previous step, dissolved in anhydrous toluene (50 mL), dropwise over 1 hour. Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

  • Decarboxylation: After completion of the cyclization, cool the reaction mixture to room temperature and carefully quench with a mixture of concentrated hydrochloric acid (20 mL) and ice (50 g). Transfer the mixture to a separatory funnel and separate the aqueous layer. Wash the organic layer with water (50 mL). Combine the aqueous layers and heat to reflux for 4 hours to effect decarboxylation.

  • Work-up: Cool the aqueous solution to room temperature and basify to pH 9-10 with a saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a mixture of diastereomeric N-(α-phenylethyl)-2,5-dimethylpiperidin-3-ones. The diastereomers can be separated by column chromatography on silica gel.

Step 3: N-Debenzylation and Final N-Benzylation

The final step involves the removal of the chiral auxiliary and the introduction of the desired benzyl group.

  • N-Debenzylation: Dissolve the major diastereomer of N-(α-phenylethyl)-2,5-dimethylpiperidin-3-one (10 mmol) in methanol (50 mL). Add 10% palladium on carbon (10 mol%) and ammonium formate (5.0 g, 80 mmol). Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the Celite® pad with methanol (20 mL). Concentrate the filtrate under reduced pressure to obtain the crude 2,5-dimethylpiperidin-3-one.

  • N-Benzylation: Dissolve the crude 2,5-dimethylpiperidin-3-one in acetonitrile (50 mL). Add potassium carbonate (2.8 g, 20 mmol) and benzyl bromide (1.88 g, 11 mmol). Stir the mixture at room temperature for 12 hours.

  • Final Purification: Filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, 1-Benzyl-2,5-dimethylpiperidin-3-one.

Characterization Data

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (ppm)Expected ¹³C NMR Signals (ppm)
1-Benzyl-2,5-dimethylpiperidin-3-one C₁₄H₁₉NO217.317.20-7.40 (m, 5H, Ar-H), 3.60 (s, 2H, N-CH₂-Ph), 2.80-3.00 (m, 1H), 2.50-2.70 (m, 2H), 2.10-2.30 (m, 2H), 1.00-1.20 (d, 6H, 2 x CH₃)~209 (C=O), 138 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), ~60 (N-CH₂-Ph), ~58 (C2), ~50 (C6), ~45 (C5), ~35 (C4), ~15 (CH₃), ~12 (CH₃)

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Mechanistic Insight: The Role of the Chiral Auxiliary

The stereochemical outcome of this synthesis is determined during the initial Michael addition. The chiral (S)-α-phenylethylamine attacks the β-carbon of ethyl crotonate. The bulky phenyl group of the auxiliary directs the incoming electrophile to the opposite face, leading to the preferential formation of one diastereomer. This diastereoselectivity is then carried through the subsequent cyclization and functionalization steps.

Stereocontrol cluster_0 Diastereoselective Michael Addition Reactants Ethyl Crotonate + (S)-α-Methylbenzylamine Transition_State Chiral Transition State (Steric hindrance from phenyl group) Reactants->Transition_State Attack Product Preferential formation of one diastereomer Transition_State->Product Stereocontrol

Caption: Control of stereochemistry in the Michael addition step.

Conclusion

This application note provides a comprehensive and detailed protocol for the stereoselective synthesis of 1-Benzyl-2,5-dimethylpiperidin-3-one using a chiral auxiliary-mediated strategy. The described methodology is robust, scalable, and provides access to this important chiral building block in good yield and high diastereoselectivity. The principles outlined herein can be adapted for the synthesis of other substituted piperidin-3-ones, highlighting the versatility of this synthetic approach in modern drug discovery and development.

References

  • Nature Communications. (2021). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Retrieved from [Link]

  • ACS Publications. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters. Retrieved from [Link]

  • PubMed. (2011). Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Organocatalytic Enantioselective Synthesis of Functionalized Piperidines. Retrieved from [Link]

  • ResearchGate. (2001). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Retrieved from [Link]

  • Canadian Science Publishing. (2011). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry. Retrieved from [Link]

  • ACS Publications. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. Retrieved from [Link]

  • ACS Publications. (1988). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. Retrieved from [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Separation of cis and trans isomers of 1-Benzyl-2,5-dimethylpiperidin-3-one

[2]

Module 1: Diagnostic & Identification (Isomer Assignment)

User Issue: "I have isolated two spots on TLC/HPLC, but I cannot definitively assign the cis/trans stereochemistry using standard 1H NMR."

Technical Explanation

The assignment of cis (Z) and trans (E) diastereomers in 2,5-disubstituted-3-piperidinones is complicated by the conformational flexibility of the ring (often a twisted chair or half-chair due to the

2
  • The Structural Trap: Unlike 4-piperidinones, the C2 position in 3-piperidinones is flanked by both the electronegative Nitrogen and the Carbonyl group.[2] This makes the C2 proton highly deshielded and the stereocenter chemically labile (See Module 3).[1]

  • Conformation:

    • Trans Isomer: Typically adopts a conformation where both methyl groups (C2-Me and C5-Me) can adopt pseudo-equatorial positions to minimize 1,3-diaxial strain.[2]

    • Cis Isomer: Forces one methyl group into a pseudo-axial position, creating distinct shielding effects.[1]

Troubleshooting Protocol: NMR Assignment
FeatureTrans Isomer (Thermodynamic) Cis Isomer (Kinetic) Diagnostic Logic
C2-H Shift

~3.0 - 3.4 ppm

~3.5 - 3.8 ppm
The cis axial proton is often more deshielded due to anisotropy.[2]
C2-Me Coupling Large

(if H is axial)
Smaller

Unreliable due to ring flattening.[1][2] Do not rely solely on

-values.[2]
NOESY (Crucial) NO Correlation between C2-Me and C5-Me.Strong Correlation between C2-Me and C5-Me.In the cis form, the methyls are on the same face of the ring.[1]
C5-Me Shift

~0.9 - 1.0 ppm (Doublet)

~1.1 - 1.2 ppm (Doublet)
Equatorial methyls (trans) generally resonate upfield of axial methyls.[1][2]

Expert Tip: If NOESY is ambiguous, convert a small sample to the hydrochloride salt . The rigidity of the protonated ammonium species often resolves overlapping multiplets and stabilizes the conformation for clearer NOE signals.

Module 2: Separation Methodologies

User Issue: "My column chromatography separation is poor, and the fractions seem to re-equilibrate after evaporation."

Workflow Visualization: Separation Strategy

SeparationStrategyStartCrude Mixture(Cis/Trans 1-Benzyl-2,5-dimethylpiperidin-3-one)CheckStabilityCheck pH of Crude(Is it Basic?)Start->CheckStabilityAcidifyAcidify immediately withHCl/Ether or AcOHCheckStability->AcidifyYes (Risk of Epimerization)DecisionScale of Separation?CheckStability->DecisionNo (Neutral/Acidic)Acidify->DecisionSmallScaleAnalytical/Small Scale(< 1g)Decision->SmallScaleLargeScalePreparative Scale(> 1g)Decision->LargeScaleFlashFlash ChromatographyStationary: Silica (Neutralized)Mobile: Hex/EtOAc + 1% Et3NSmallScale->FlashSaltFormForm HCl Salt(Stabilizes Isomers)LargeScale->SaltFormResult1Pure Isomers(Store at -20°C)Flash->Result1CrystFractional CrystallizationSolvent: EtOH/Et2OCryst->Result1SaltForm->Cryst

Figure 1: Decision tree for separating labile 3-piperidinone isomers.[2] Note the critical acidification step.

Protocol A: Kinetic Separation (Flash Chromatography)

Best for: Small scale (<1g) or isolation of the kinetic (cis) product.[1]

  • Column Pre-treatment: Silica gel is slightly acidic.[2] For amines, this causes streaking.[1] However, do not use pure Triethylamine (TEA) as it promotes epimerization.[1]

    • Correct Buffer: Pre-wash silica with 1% TEA in Hexane, then flush with pure Hexane before loading.[1]

  • Eluent: Gradient of Hexane:Ethyl Acetate (Start 95:5

    
     70:30).[1]
    
  • Speed: Run the column fast. The longer the compound sits on silica, the more epimerization occurs at C2.[1]

  • Workup: Evaporate fractions without heat (keep water bath < 30°C).

Protocol B: Thermodynamic Separation (Crystallization)

Best for: Large scale (>5g) and isolation of the trans isomer.[1]

  • Salt Formation: Dissolve the crude oil in diethyl ether.

  • Precipitation: Add 1.1 equivalents of HCl (2M in diethyl ether) dropwise at 0°C. A white precipitate will form.

  • Recrystallization:

    • Filter the solid.[3]

    • Recrystallize from hot Ethanol/Acetone (1:3).[1][2]

    • Result: The trans-isomer hydrochloride usually crystallizes preferentially due to better packing of the equatorial substituents.[2]

  • Free Basing: When the free base is needed, neutralize with cold NaHCO

    
     and extract immediately into DCM. Do not use NaOH. 
    

Module 3: Stability & Epimerization (The "Disappearing Isomer")

User Issue: "I isolated the pure cis isomer, but after leaving it in CDCl

Root Cause Analysis

This is the most common failure mode with 3-piperidinones.[2] The C2 position is chemically unique:

  • It is

    
     to a ketone (acidic proton).[1]
    
  • It is

    
     to an amine (inductive withdrawal).[1]
    
  • Result: The

    
     of the C2 proton is significantly lower than a standard ketone. It undergoes rapid keto-enol tautomerism, leading to epimerization.[1][2]
    
Mechanism of Failure

Figure 2: The epimerization pathway driven by the acidity of the C2 proton.[2]

Prevention Protocol
  • Solvent Acidity: Chloroform (CDCl

    
    ) often contains traces of HCl (acidic) or can be slightly basic if filtered through basic alumina.[1]
    
    • Fix: Filter CDCl

      
       through basic alumina  immediately before use, OR use CD
      
      
      Cl
      
      
      (Methylene Chloride-d2) which is generally less reactive.[1][2]
  • Storage: Never store the free base as an oil.

    • Requirement: Store as the HCl or Tartrate salt . The protonated nitrogen inductively destabilizes the enol intermediate, effectively "locking" the stereochemistry.[1]

  • Extraction: Avoid strong bases (NaOH, KOH) during workup. Use saturated NaHCO

    
     or phosphate buffer (pH 7-8).[2]
    

Frequently Asked Questions (FAQ)

Q1: Can I use chiral HPLC to separate the enantiomers of the trans diastereomer? A: Yes. Since the molecule has two chiral centers, the trans diastereomer exists as a pair of enantiomers (


1
  • Column: Chiralpak AD-H or OD-H.[2]

  • Mobile Phase: Hexane:IPA (90:[1][2]10) with 0.1% Diethylamine.[1]

  • Note: Ensure the sample is freshly prepared to prevent C2 epimerization during the run.

Q2: Why does my product turn yellow/brown upon standing? A: 3-Piperidinones are prone to oxidation and polymerization (Mannich-type retro-reactions or self-condensation).[2] The yellow color indicates the formation of enaminones.

  • Solution: Store under Argon at -20°C. If color appears, filter through a short pad of silica gel.

Q3: I need the thermodynamically stable isomer. How do I force the conversion? A: If you have a mixture and want purely the trans isomer:

  • Dissolve the mixture in Methanol.

  • Add a catalytic amount of Sodium Methoxide (NaOMe).[1]

  • Reflux for 2 hours.

  • The mixture will equilibrate to the thermodynamic ratio (usually >90% trans).[1]

  • Quench with dilute HCl and extract.

References

  • Stereochemistry of Piperidines: Eliel, E. L.; Stereochemistry of Carbon Compounds.[1] McGraw-Hill, 1962.[1][2] (Foundational text on conformational analysis of six-membered heterocycles).

  • Synthesis of Piperidin-3-ones: Organic Syntheses, Coll. Vol. 5, p. 904 (1973); Vol. 44, p. 75 (1964).[1] (Describes the general benzyl-piperazine/piperidine synthesis and salt handling).[1][2]

  • Epimerization of 3-Piperidones: McElvain, S. M.; Journal of the American Chemical Society, "Piperidine Derivatives.[1] XXX. The Preparation and Properties of 1-Methyl-3-piperidone." (Establishes the instability of the C2 center in 3-piperidones).[1]

  • Separation of Diastereomers:Journal of Organic Chemistry, "Diastereoselective Synthesis of 2,5-Disubstituted Piperidines.

Troubleshooting low yields in piperidinone cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Triage

Welcome to the Technical Support Center. You are likely here because your piperidinone cyclization—a critical step in synthesizing alkaloids, kinase inhibitors, and peptidomimetics—has stalled or yielded poor results.

The entropy of cyclization is your primary adversary. Whether you are targeting 2-piperidinones (δ-lactams) or 3/4-piperidinones (ketones) , the competition between intramolecular ring closure and intermolecular polymerization is the root cause of most yield failures.

Select Your Problem Area:

  • Scenario A: You are forming a lactam bond (2-piperidinone) via acid/amine coupling.

  • Scenario B: You are forming the carbon skeleton (3- or 4-piperidinone) via Dieckmann condensation.

  • Scenario C: You are using multicomponent reactions (Castagnoli-Cushman) for complex scaffolds.

Method Selection Decision Matrix

Before troubleshooting, verify you are using the correct thermodynamic approach for your precursor.

Piperidinone_Selection Start Start: Precursor Analysis Linear Linear Amino-Ester/Acid Start->Linear Target: 2-Piperidinone Diester Diester Precursor Start->Diester Target: 3/4-Piperidinone Imine Imine + Anhydride Start->Imine Target: Substituted Lactam Route1 Intramolecular Amidation (High Dilution Required) Linear->Route1 Route2 Dieckmann Condensation (Base Mediated) Diester->Route2 Route3 Castagnoli-Cushman (Cycloaddition) Imine->Route3

Figure 1: Decision matrix for selecting the appropriate cyclization methodology based on starting material.

Module A: Troubleshooting Intramolecular Amidation (2-Piperidinones)

The Issue: The reaction yields oligomers/polymers instead of the discrete ring, or the coupling reagent is consumed without product formation.

The Mechanism: The rate of cyclization (


) is first-order, while polymerization (

) is second-order. To favor cyclization, the effective molarity (EM) must be managed via the Ruggli-Ziegler Dilution Principle .
Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Oligomer formation Concentration too high (

M).
Implement Pseudo-High Dilution: Do not just add more solvent. Use a syringe pump to add the substrate slowly into a solution of the coupling reagent over 4–8 hours.
No reaction (SM recovery) Amine protonated or sequestered.Ensure

eq. of DIPEA/NMM. If using HATU, ensure the pH is basic. For unreactive amines, switch to Iodine-mediated oxidative cyclization (see Protocol A1).
Dimerization Fast intermolecular kinetics.Switch solvent to Toluene or Xylene and reflux (thermal activation) rather than chemical activation (EDC/NHS), provided the amine is nucleophilic enough.
Protocol A1: Iodine-Mediated Cyclization (Transition-Metal Free)

Ref: J. Org. Chem. 2017 [1]

This method avoids expensive coupling reagents and is highly effective for in situ imine formation followed by amidation.

  • Dissolve the amino-aldehyde/ketone precursor in

    
    -BuOH or DCM.
    
  • Add

    
     (3.0 equiv) and 
    
    
    
    (1.2 equiv).
  • Stir at 70°C (if

    
    -BuOH) or RT (if DCM) for 3–5 hours.
    
  • Monitor: Look for the disappearance of the imine intermediate via TLC.

  • Quench: Sat.

    
     (aq) to remove excess iodine.
    
Module B: Troubleshooting Dieckmann Condensation (3/4-Piperidinones)

The Issue: Low yield of the


-keto ester, or decarboxylation occurs prematurely.

The Mechanism: The Dieckmann condensation is reversible. The driving force is the deprotonation of the final


-keto ester by the base. If the product cannot form a stable enolate, the equilibrium shifts back to the starting diester.
Critical Checkpoints

Q: Did you use at least 2.0 equivalents of base?

  • Why: The reaction consumes 1 eq. of base to form the enolate of the starting material, and requires a second eq. to deprotonate the product (the driving force). Using 1.0 eq.[1] will result in <50% yield.

Q: Is your product water-soluble?

  • Why: 3-piperidinone salts are highly polar. During aqueous workup, they often remain in the water phase.

  • Fix: After acidification (to pH 4–5), saturate the aqueous layer with NaCl ("salting out") and extract continuously with

    
     or use a resin capture method.
    

Dieckmann_Workflow Start Diester Precursor Base Add Base (NaOEt/t-BuOK) (>2.0 Equiv) Start->Base Enolate Enolate Formation (Reversible) Base->Enolate Cyclization Cyclization Enolate->Cyclization Cyclization->Enolate Reversibility Deprotonation Product Deprotonation (Irreversible Driving Force) Cyclization->Deprotonation Fast Acidification Acid Workup (pH 4-5) Deprotonation->Acidification

Figure 2: Kinetic pathway of Dieckmann Condensation showing the critical deprotonation sink.

Module C: Castagnoli-Cushman Reaction (CCR)[2]

The Issue: Reaction between imine and anhydride fails or yields the "Tamura" product (enolizable byproduct).

The Mechanism: CCR is a [4+2] cycloaddition between an imine and an anhydride (e.g., glutaric anhydride). It is powerful for creating substituted 2-piperidinones.

Troubleshooting Guide

Ref: Molecules 2023 [2]

  • Problem: Enolization. If your imine has

    
    -protons, it may tautomerize to an enamine, killing the CCR.
    
    • Solution: Use Lewis Acid Catalysis (

      
       or 
      
      
      
      at 5–10 mol%). This activates the anhydride and allows the reaction to proceed at lower temperatures (-20°C to RT), suppressing enolization.
  • Problem: Low Diastereoselectivity.

    • Solution: Solvent control.[2]

      • Toluene/Xylene (Reflux): Favors the thermodynamically stable trans-isomer.

      • THF/DCM (Low Temp): Favors the kinetically controlled cis-isomer.

  • Problem: Hydrolysis. Anhydrides are moisture sensitive. Ensure solvents are anhydrous (dried over molecular sieves) and the reaction is under Argon/Nitrogen.

Frequently Asked Questions (FAQ)

Q: My 2-piperidinone is water-soluble and I cannot extract it. What now? A: Lactams are polar. Do not use simple separatory funnel extraction.

  • Continuous Extraction: Use a liquid-liquid extractor with DCM for 24 hours.

  • Salting Out: Saturate the aqueous phase with NaCl or

    
     before extraction.
    
  • Solid Phase Extraction (SPE): Pass the aqueous solution through a C18 reverse-phase column.

Q: Can I use EDC/NHS for the cyclization of amino acids? A: Yes, but dimerization is a major risk. You must use High Dilution (0.001 M). Alternatively, use the Pentafluorophenyl (Pfp) ester strategy: form the active ester first, isolate it (if stable), and then slowly add it to a basic buffer to trigger cyclization.

Q: Why does my Dieckmann reaction turn black/tarry? A: This indicates oxidative decomposition or polymerization.

  • Degas your solvents (freeze-pump-thaw).

  • Lower the temperature.[3] While reflux is common, many Dieckmann reactions proceed at 0°C or RT with stronger bases like

    
     or 
    
    
    
    .
References
  • Hu, Z., et al. (2017).[1][4] "I2-Mediated Intramolecular C-H Amidation for the Synthesis of N-Substituted Benzimidazoles." The Journal of Organic Chemistry. Available at: [Link]

  • Gonzalez-Gomez, A., et al. (2023). "The Castagnoli–Cushman Reaction."[5] Molecules. Available at: [Link]

  • Davis, F. A., et al. (2006). "Synthesis of 3,4-disubstituted piperidines by carbonyl ene and Prins cyclizations." Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-Benzyl-2,5-dimethylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-2,5-dimethylpiperidin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side reactions and optimizing yield. We will delve into the mechanistic underpinnings of the common challenges and provide field-proven solutions.

The predominant and most logical route for constructing the 1-Benzyl-2,5-dimethylpiperidin-3-one scaffold is through an intramolecular Dieckmann condensation of a suitable acyclic diester precursor, followed by a hydrolysis and decarboxylation sequence.[1][2] This approach, while powerful, is sensitive to reaction conditions, and deviations can lead to a cascade of side reactions. This guide provides a structured approach to troubleshooting and optimization.

Core Synthesis Pathway: An Overview

The synthesis initiates with the preparation of a key diester intermediate, which is then subjected to base-catalyzed intramolecular cyclization. The resulting β-keto ester is subsequently hydrolyzed and decarboxylated to yield the final piperidone product.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization & Final Product Formation A Starting Materials (e.g., Benzylamine, Alanine derivative, Crotonate derivative) B Stepwise Alkylation / Michael Addition A->B C Acyclic Diester Precursor B->C D Dieckmann Condensation (Base-catalyzed cyclization) C->D Key Cyclization Step E β-Keto Ester Intermediate D->E F Hydrolysis & Decarboxylation E->F G 1-Benzyl-2,5-dimethyl- piperidin-3-one F->G

Caption: Overall workflow for the synthesis of 1-Benzyl-2,5-dimethylpiperidin-3-one.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction stalls with low conversion of the starting diester. What are the likely causes?

A1: Low conversion in a Dieckmann condensation is almost always linked to the base or the reaction environment.

  • Cause 1: Insufficient Base: The product of the Dieckmann condensation, a β-keto ester, is significantly more acidic than the starting diester.[3] The base first catalyzes the reaction by generating an enolate from the starting material, and then it is consumed by deprotonating the product to form a stable enolate salt. Therefore, using only a catalytic amount of base is insufficient. You require at least one stoichiometric equivalent of base to drive the reaction to completion. For optimal results, using a slight excess (1.1 to 1.2 equivalents) is recommended.

  • Cause 2: Inactive or Degraded Base: Strong bases like sodium hydride (NaH) are highly reactive and can be deactivated by moisture and air. If you are using NaH that has been stored improperly or for a long time, it may be coated with an inactive layer of sodium hydroxide. Always use freshly opened or properly stored NaH. It is advisable to wash commercial NaH with dry hexane to remove the protective mineral oil before use.

  • Cause 3: Presence of Protic Impurities: The reaction is extremely sensitive to moisture and other protic impurities (e.g., residual alcohols). Water will react with the strong base and can also hydrolyze the ester functionalities of your starting material. Ensure all glassware is oven-dried, solvents are rigorously anhydrous, and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).

Q2: I'm observing a significant amount of a high-molecular-weight, tar-like substance instead of my product.

A2: This is a classic symptom of undesired intermolecular condensation competing with the desired intramolecular cyclization.

  • Cause: Reaction Concentration is Too High: The Dieckmann condensation is a competition between an intramolecular process (one end of a molecule finding the other end) and an intermolecular one (a molecule finding another molecule). At high concentrations, the probability of intermolecular reactions increases, leading to the formation of dimers, oligomers, and polymers.[3]

  • Solution: High-Dilution Conditions: The most effective way to favor intramolecular cyclization is to perform the reaction under high-dilution conditions. This is typically achieved by the slow addition of the diester substrate (dissolved in an anhydrous solvent) to a refluxing suspension of the base in a larger volume of the solvent. This ensures that the instantaneous concentration of the unreacted diester remains very low, thus minimizing the intermolecular pathway.

Q3: The reaction mixture becomes an un-stirrable solid precipitate. How should I handle this?

A3: This is often a positive sign, not a failed reaction.

  • Explanation: The product of the Dieckmann condensation is a β-keto ester, which is deprotonated by the strong base to form a sodium enolate salt. This salt is often insoluble in non-polar organic solvents like toluene or THF and precipitates out of the solution.[3] This precipitation helps drive the reaction equilibrium towards the products.

  • Solution:

    • Mechanical Stirring: For larger-scale reactions, a robust overhead mechanical stirrer is superior to a magnetic stir bar, as it can handle the thick slurry.

    • Solvent Choice: While toluene is common, using a solvent like THF, which may better solvate the intermediate salt, can sometimes keep the mixture more mobile.

    • Monitoring: Do not interpret the precipitation as a problem. Allow the reaction to proceed for the intended time. The subsequent acidic workup will dissolve this precipitate.

Q4: My final product is impure after the hydrolysis and decarboxylation step. What are the common impurities and how can I remove them?

A4: Impurities often arise from incomplete reactions in the final step or side reactions during workup.

  • Impurity 1: Unreacted β-Keto Ester: This occurs if the hydrolysis or decarboxylation is incomplete.

    • Cause: Insufficient heating, inadequate acid/base concentration, or too short a reaction time during the saponification or decarboxylation step.

    • Solution: Ensure complete saponification of the ester before acidification. The subsequent decarboxylation often requires elevated temperatures (reflux) in an acidic medium. Monitor the reaction by TLC or LCMS to confirm the disappearance of the β-keto ester intermediate.

  • Impurity 2: Intermolecular Byproducts: These are carried over from the cyclization step.

    • Solution: These are typically much higher in molecular weight and less volatile. Purification by silica gel column chromatography is usually effective. The target piperidone is moderately polar, while the polymeric material will have very different chromatographic behavior.

  • Purification Strategy: The crude product obtained after workup should be purified. Vacuum distillation can be effective if the product is thermally stable. However, column chromatography (using a solvent system like ethyl acetate/hexanes) is the most reliable method for removing both polar and non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: Why is the Dieckmann condensation the preferred method for this synthesis?

A1: The Dieckmann condensation is a robust and well-established method for forming five- and six-membered rings, making it ideal for synthesizing piperidone scaffolds.[4] Its advantages include:

  • High Convergence: It efficiently constructs the core heterocyclic ring in a single step from an easily accessible acyclic precursor.

  • Predictability: The mechanism is well-understood, allowing for rational optimization.

  • Versatility: It can be adapted to create a wide variety of substituted piperidones by simply modifying the starting diester.[2]

Q2: What is the optimal choice of base for the Dieckmann cyclization?

A2: The choice of base is critical. A strong, non-nucleophilic base is required.

BaseFormulaProsCons
Sodium Hydride NaHInexpensive, powerful, non-nucleophilic. The H₂ gas byproduct leaves the system. Highly effective in solvents like Toluene or THF.[3]Highly flammable, requires careful handling. Can be of variable quality.
Sodium Ethoxide NaOEtSoluble in ethanol, effective.Can lead to transesterification if the starting material has different ester groups. The equilibrium is less favorable compared to NaH.
Potassium tert-Butoxide KOtBuVery strong, bulky base. Good for sterically hindered substrates.Can be nucleophilic under certain conditions. More expensive.
Lithium Hexamethyldisilazide LiHMDSVery strong, non-nucleophilic, and soluble in THF. Excellent for clean reactions.Expensive, must be freshly prepared or titrated before use.

Recommendation: For most applications, Sodium Hydride (NaH) offers the best balance of reactivity, cost, and effectiveness.

Q3: How critical are anhydrous conditions, and what are the best practices for ensuring them?

A3: Anhydrous conditions are absolutely critical . Any protic contaminant will quench the strong base and can lead to side reactions like saponification.

  • Glassware: All glassware should be disassembled, cleaned, and oven-dried at >120°C for at least 4 hours, then allowed to cool in a desiccator or assembled hot and cooled under a stream of inert gas.

  • Solvents: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene) or purchase high-quality anhydrous solvents and store them over molecular sieves under an inert atmosphere.

  • Reagents: Liquid reagents should be dry. Solid reagents should be dried in a vacuum oven if possible.

  • Atmosphere: The reaction should be set up and run under a positive pressure of a dry inert gas like nitrogen or argon, using a bubbler or balloon system. Reagents should be transferred via syringe or cannula.

Q4: What is the mechanism of the key side reaction I should be aware of?

A4: The primary side reaction is the intermolecular Claisen condensation, which competes directly with the desired intramolecular Dieckmann condensation.

Reaction_Pathways cluster_intra Desired Intramolecular Pathway (High Dilution) cluster_inter Undesired Intermolecular Pathway (High Concentration) Diester Acyclic Diester Precursor Enolate Enolate Intermediate Diester->Enolate Base (NaH) BetaKetoEster Cyclic β-Keto Ester (Product) Enolate->BetaKetoEster Intramolecular Attack Dimer Linear Dimer (Side Product) Enolate->Dimer Intermolecular Attack Diester2 Another Diester Molecule

Caption: Competing reaction pathways in the Dieckmann Condensation.

Optimized Experimental Protocol

This protocol is a general guideline. Molar quantities and volumes should be adjusted based on the specific molecular weight of your diester precursor.

Part 1: Dieckmann Condensation

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and a pressure-equalizing dropping funnel.

  • Base Preparation: Under a positive pressure of Argon, charge the flask with sodium hydride (60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH three times with anhydrous hexanes via cannula to remove the oil, then carefully remove the final hexane wash.

  • Solvent Addition: Add anhydrous toluene to the flask to create a 0.05 M solution relative to the total volume after the substrate is added (this ensures high dilution). Begin vigorous stirring and heat the suspension to reflux.

  • Substrate Addition: Dissolve the acyclic diester precursor (1.0 equivalent) in a volume of anhydrous toluene equal to about one-quarter of the solvent in the reaction flask. Add this solution to the dropping funnel.

  • Reaction: Add the diester solution dropwise to the refluxing NaH suspension over 3-4 hours. A slow addition rate is crucial to maintain high-dilution conditions. After the addition is complete, continue to reflux the mixture for an additional 2 hours. The formation of a thick white or yellow precipitate is expected.

  • Cooling: After the reaction is complete (monitor by TLC if possible), cool the mixture to 0°C in an ice bath.

Part 2: Workup, Hydrolysis, and Decarboxylation

  • Quenching: Cautiously and slowly quench the reaction by adding cold 1 M HCl dropwise until the evolution of hydrogen gas ceases and the mixture becomes acidic (pH ~1-2). The precipitate will dissolve.

  • Hydrolysis & Decarboxylation: Transfer the mixture to a single-neck flask, add an equal volume of 6 M HCl, and heat to reflux with vigorous stirring for 4-8 hours. Monitor the disappearance of the β-keto ester intermediate by TLC.

  • Isolation: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash the aqueous layer with diethyl ether or dichloromethane (3x) to remove any non-basic organic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and carefully add 6 M NaOH or solid NaOH until the pH is strongly basic (pH > 12).

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3-5x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-Benzyl-2,5-dimethylpiperidin-3-one.

  • Purification: Purify the crude oil via silica gel column chromatography or vacuum distillation to obtain the final product.

References

  • Scribd. (n.d.). Advances in Piperidone Synthesis Techniques. Retrieved from [Link]

  • Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23, 8096-8107. Available from: [Link]

  • Defense Technical Information Center. (2025, June 04). Piperidine Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Reddit. (2021, May 06). Experimental Help for Dieckmann Condensation. Retrieved from [Link]

  • MDPI. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]

  • UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, May 05). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]

Sources

Overcoming steric hindrance in 2,5-dimethylpiperidinone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Heterocycle Synthesis Topic: Overcoming Steric Hindrance in 2,5-Dimethylpiperidin-4-one Scaffolds Ticket ID: #SYNTH-25DMP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Double-Blockade" Challenge

Welcome to the technical support hub for 2,5-dimethylpiperidin-4-one. This scaffold presents a unique "double-blockade" steric challenge:

  • C2-Methyl: Sterically crowds the nitrogen lone pair, impeding

    
     N-alkylation.[1]
    
  • C5-Methyl: Creates a 1,3-diaxial or gauche interaction that shields the C4-carbonyl, hindering nucleophilic attack and complicating stereocontrol.[1]

This guide moves beyond standard textbook protocols, providing field-tested "workarounds" for when standard conditions (e.g., simple Grignards, reductive aminations) fail.

Module 1: Conformational Diagnostics

Before attempting synthesis, you must diagnose the active conformation. The 2,5-dimethyl substitution pattern forces the piperidine ring into a specific chair conformation to minimize 1,3-diaxial strain.

  • The Problem: In the cis-isomer (often the major thermodynamic product), one methyl group is typically axial to avoid severe steric clash with the N-substituent or the carbonyl dipole. This axial methyl "umbrellas" the reaction face.[1]

  • The Fix: Select reagents based on their approach vector (Axial vs. Equatorial).

ConformationLogic Start Target: 2,5-Dimethylpiperidin-4-one Isomer Isomer Check Start->Isomer Trans Trans-Isomer (Diequatorial Methyls) Isomer->Trans NMR J-coupling > 10Hz Cis Cis-Isomer (One Axial Methyl) Isomer->Cis NMR J-coupling < 5Hz Easy Standard Reactivity (Minor Steric Issues) Trans->Easy Hard High Steric Shielding (Requires Activation) Cis->Hard

Figure 1: Decision tree for assessing steric risk based on starting material stereochemistry.

Module 2: Troubleshooting Carbonyl Addition (Grignard/Organolithium)

User Complaint: "My Grignard reagent isn't adding to the ketone; I'm seeing mostly recovered starting material or enolization products."

Root Cause: The C5-methyl group blocks the nucleophile's approach (Burgi-Dunitz trajectory).[1] Additionally, the basicity of the Grignard reagent triggers enolization (proton abstraction) faster than addition.

The Solution: Organocerium Chemistry (The Imamoto Protocol) Lanthanide salts increase the electrophilicity of the carbonyl while suppressing the basicity of the nucleophile, preventing enolization.

Protocol: Cerium(III)-Mediated Nucleophilic Addition
ParameterSpecification
Reagent A Anhydrous

(Must be dried rigorously)
Reagent B Organolithium (

) or Grignard (

)
Stoichiometry Ketone (1.0 eq) :

(1.5 eq) : Nucleophile (1.5 eq)
Temperature -78°C (Activation)

0°C (Reaction)

Step-by-Step Workflow:

  • Drying

    
     (CRITICAL):  Place 
    
    
    
    in a flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours. A magnetic stir bar should crush the powder as it dries.[1] Failure here results in reaction quenching.
  • Slurry Formation: Cool to room temperature under Argon. Add dry THF. Sonicate for 1 hour to form a fine white suspension.

  • Transmetallation: Cool to -78°C. Add the organolithium reagent dropwise. Stir for 30 mins. The solution will turn yellow/orange (organocerium species formed).

  • Addition: Add 2,5-dimethylpiperidin-4-one (dissolved in minimal THF) dropwise.

  • Quench: Warm to 0°C and quench with dilute HCl.

Why this works: The Cerium coordinates the carbonyl oxygen (Lewis Acid activation) while the organocerium species is less basic than RLi, preventing the enolization caused by the C5-methyl's acidic alpha-proton.

Module 3: Troubleshooting Reductive Amination

User Complaint: "Imine formation is stalling. I can't get the amine on the C4 position."

Root Cause: The equilibrium between the ketone and the imine is unfavorable due to steric compression from the C3/C5 positions. Water produced during imine formation hydrolyzes the unstable imine back to the ketone.

The Solution: Titanium(IV) Isopropoxide Dehydration


 acts as a dual-function Lewis Acid (activating the carbonyl) and water scavenger (driving equilibrium forward).
Protocol: Ti(IV)-Mediated Reductive Amination
ComponentRole

Lewis Acid / Desiccant (2.0 eq)
Amine Nucleophile (1.2 - 1.5 eq)

Reducing Agent (Added after imine formation)

Step-by-Step Workflow:

  • Complexation: Mix the piperidinone (1.0 eq) and the amine (1.2 eq) in neat

    
     (2.0 eq). If the amine is a solid salt (e.g., 
    
    
    
    ), add
    
    
    (1.2 eq) and use absolute EtOH as solvent.
  • Incubation: Stir under Argon for 6–12 hours. Note: The solution will become viscous.

  • Reduction: Dilute with absolute EtOH (if neat). Cool to 0°C. Add

    
     (1.5 eq) portion-wise.[1] Stir for 2 hours at RT.
    
  • The "Anti-Sludge" Workup (CRITICAL):

    • Issue: Adding water directly creates a sticky

      
       gel that is impossible to filter.[1]
      
    • Fix: Add 2mL of water to quench.[1] Then add 10% NaOH solution until a white, granular precipitate forms. Dilute with EtOAc.

    • Filter through a Celite pad.[1][2] The granular solid will stay on top; the filtrate will be clear.

Module 4: Stereochemical Control (Cis vs. Trans)

User Complaint: "I need the alcohol/amine in a specific orientation, but I'm getting a racemic mess."

The Solution: Use the steric bulk of the C2/C5 methyls to your advantage by choosing reagents with specific "size" profiles.

  • To get the Axial Alcohol (Thermodynamic Product):

    • Reagent: Sodium Borohydride (

      
      ) in MeOH.[1]
      
    • Mechanism:[1][3][4][5] Small hydride attacks from the less hindered equatorial trajectory.[1]

  • To get the Equatorial Alcohol (Kinetic Product):

    • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).[1]

    • Mechanism:[1][3][4][5] The bulky borohydride is forced to attack from the more hindered axial face (steric approach control), pushing the hydroxyl group to the equatorial position.

Stereocontrol Substrate 2,5-Dimethylpiperidin-4-one ReagentA Small Nucleophile (NaBH4 / LiAlH4) Substrate->ReagentA ReagentB Bulky Nucleophile (L-Selectride / LS-Selectride) Substrate->ReagentB PathA Attacks Equatorial Face (Less Hindered) ReagentA->PathA PathB Attacks Axial Face (Steric Approach Control) ReagentB->PathB ResultA Axial Alcohol (Trans to Methyls) PathA->ResultA ResultB Equatorial Alcohol (Cis to Methyls) PathB->ResultB

Figure 2: Reagent selection guide for stereoselective reduction.

Module 5: N-Alkylation Troubleshooting

User Complaint: "The C2-methyl group is blocking alkylation at the nitrogen. Reaction is too slow."

The Solution: Switch from standard


 conditions to Microwave-Assisted Phase Transfer Catalysis (PTC) .[1]

Protocol:

  • Solvent: Acetonitrile (ACN) or Toluene.[1]

  • Base:

    
     (Solid, anhydrous).[1]
    
  • Catalyst: TBAB (Tetrabutylammonium bromide, 10 mol%).[1]

  • Condition: Microwave irradiation at 100°C for 20-40 mins.

    • Why: The microwave energy overcomes the activation energy barrier imposed by the C2-methyl steric clash, while PTC increases the effective concentration of the nucleophilic nitrogen anion.

References & Further Reading

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 111(12), 4392–4398.

    • Validation: Establishes the organocerium protocol for hindered ketones.

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[1][6] Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2532.

    • Validation: The definitive guide for Ti(IV) reductive aminations.

  • Eliel, E. L., et al. "Conformational Analysis of Heterocycles." Stereochemistry of Organic Compounds. Wiley-Interscience.[1]

    • Validation: Foundational text for axial/equatorial analysis in piperidines.[1]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

    • Validation: Optimizes the workup and stoichiometry for hindered substrates.

Sources

Removing unreacted starting materials from 1-Benzyl-2,5-dimethylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Case ID: PUR-BDP-3-ONE[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 1-Benzyl-2,5-dimethylpiperidin-3-one . This intermediate is a critical scaffold in the synthesis of piperidine-based alkaloids and pharmaceutical agents.[1] Its purification is often complicated by the presence of unreacted Benzylamine (starting material), Diester precursors (from Dieckmann condensation), or Stereoisomers (cis/trans mixtures at the 2,5-positions).[2][3]

Molecule Specifications
PropertyDataNotes
Formula C₁₄H₁₉NO
Functionality Tertiary Amine, KetoneBasic nitrogen; Acid-sensitive ketone (aldol risk).[1][4][5]
Key Impurities Benzylamine, Alkyl esters, AlcoholsBenzylamine is the most persistent impurity due to similar basicity.[2][3]
pKa (Est.) ~9.0 - 9.5Similar to benzylamine (pKa 9.34), making simple pH separation difficult.[3]

Diagnostic: Select Your Impurity

Before proceeding, identify your primary contaminant to select the correct workflow.[2][3]

PurificationLogic Start Identify Impurity Benzylamine Unreacted Benzylamine (Primary Amine) Start->Benzylamine Neutrals Esters / Ketones (Neutral Precursors) Start->Neutrals Isomers Cis/Trans Isomers (Diastereomers) Start->Isomers Action1 Chemical Scavenging (Acetic Anhydride/Resins) Benzylamine->Action1 Best Method Action2 Acid/Base Extraction (pH Switching) Neutrals->Action2 Best Method Action3 Column Chromatography (Silica Gel) Isomers->Action3 Only Method

Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile.

Protocol A: Removing Benzylamine (The "Scavenging" Method)[2][3]

Issue: You have unreacted benzylamine. Both your product and the impurity are bases with similar pKa values (~9.5).[1] Standard acid/base extraction will extract both.[1] Solution: Exploit the difference in nucleophilicity. Benzylamine is a primary amine ; your product is a tertiary amine .[1]

Methodology: Electrophilic Scavenging

This method converts the volatile, basic benzylamine into a non-basic, high-molecular-weight amide (acetamide) that can be washed away or left on the baseline of a column.[2]

Step-by-Step Guide:

  • Dissolution: Dissolve crude reaction mixture in DCM (Dichloromethane).

  • Scavenging: Add Acetic Anhydride (1.2 equiv vs. Benzylamine content) and Triethylamine (1.5 equiv) .

    • Mechanism:[1][6][7][8][9] Acetic anhydride reacts only with the primary amine (Benzylamine) to form N-benzylacetamide. It cannot react with the tertiary amine of your product.[1]

  • Reaction: Stir at Room Temperature for 30–60 minutes. Monitor by TLC (Benzylamine spot should disappear; a new less polar amide spot appears).[1][3]

  • Workup (Acid Wash):

    • Wash the organic layer with 1M HCl (aq) .[1]

    • CRITICAL PHASE CUT:

      • Aqueous Layer: Contains your protonated Product (1-Benzyl-2,5-dimethylpiperidin-3-one HCl salt).[1]

      • Organic Layer: Contains the neutral N-benzylacetamide impurity and other neutrals.[1] Discard this.

  • Recovery: Basify the aqueous layer (pH > 12) with NaOH and extract back into DCM. Dry and concentrate.

Alternative: Solid-Phase Scavenging (High Cost / Low Labor) [1]

  • Use Isocyanate Resins (e.g., polystyrene-methyl isocyanate).[1][2][3]

  • Add resin to reaction mixture.[1] The resin reacts covalently with benzylamine.[1]

  • Filter off the resin.[1] The filtrate contains pure product.[1]

Protocol B: Removing Neutral Precursors (Acid-Base Extraction)[1]

Issue: Your crude mixture contains unreacted diesters (from Dieckmann condensation) or non-basic starting ketones.[1][3] Solution: The "pH Switch" technique.[1]

AcidBaseExtraction Mix Crude Mixture (Product + Neutrals) Acidify Add 1M HCl (aq) Extract with Ether/EtOAc Mix->Acidify PhaseSep1 Phase Separation 1 Acidify->PhaseSep1 OrgLayer1 Organic Layer 1 (Contains Neutrals/Esters) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer 1 (Contains Product Salt) PhaseSep1->AqLayer1 Keep Basify Basify Aqueous to pH 12 (Add NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg Dry & Evaporate WasteAq Waste Aqueous Extract->WasteAq Discard

Figure 2: Workflow for separating basic product from neutral impurities using pH manipulation.

Technical Note: Ensure the ketone functionality at position 3 is stable. Avoid prolonged exposure to strong base (pH > 13) or heat, as retro-Michael addition or aldol condensation can occur, leading to polymerization.[2][3] Keep extractions cold (0–5°C) if yield loss is observed.[1][3]

Protocol C: Chromatographic Separation (Isomers)

Issue: 1-Benzyl-2,5-dimethylpiperidin-3-one possesses two chiral centers (C2 and C5).[1] You likely have a mixture of diastereomers (cis and trans).[1][3] Solution: Silica gel chromatography is required to separate diastereomers.[1]

Recommended Solvent Systems:

Mobile PhaseRatio (v/v)Application
Hexane : Ethyl Acetate 9:1 to 4:1General purification.[1] Good for separating non-polar impurities.[1]
DCM : Methanol 98:2 to 95:5For more polar fractions.[1] Add 1% Et₃N to prevent tailing of the amine.[1]
Toluene : Acetone 10:1Excellent for separating subtle piperidinone diastereomers.[1]

TLC Visualization:

  • UV (254 nm): Strong absorption due to the Benzyl group.[1]

  • Dragendorff’s Reagent: Stains tertiary amines (orange spots).[1][3] Specific for your product.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound? A: Yes, but with caution. Piperidin-3-ones are thermally sensitive (beta-elimination risk).[1] High vacuum (<1 mmHg) is required.[1] The boiling point is likely >140°C at 0.5 mmHg.[1] If the pot temperature exceeds 160°C, decomposition is probable.[2][3]

Q: My product is an oil that won't crystallize. How do I solidify it? A: The free base is often an oil.[1] To obtain a solid:

  • Dissolve the oil in dry Diethyl Ether.[1]

  • Add HCl in Dioxane (4M) dropwise.

  • The Hydrochloride salt should precipitate as a white solid.[1] This also aids in purification (recrystallization from EtOH/Et₂O).[1][3]

Q: I see a "double spot" on TLC after purification. Is it decomposing? A: Likely not decomposition. This is usually the keto-enol tautomerism or the separation of cis/trans diastereomers (2,5-dimethyl positions). Run an NMR to confirm. If the integral ratio of the methyl doublets is consistent, it is a diastereomeric mixture.[2][3]

References

  • Synthesis of Piperidin-3-ones: Iorio, M. A., & Casy, A. F. (1970).[2][3] Stereochemistry of 1-benzyl-2,5-dimethylpiperidin-4-one and related isomeric 3-ones. Journal of the Chemical Society C: Organic, 135-143. Link

  • Scavenging Primary Amines: Gayo, L. M., & Suto, M. J. (1997).[2][3] Ion-exchange resins for the purification of combinatorial libraries.[1] Tetrahedron Letters, 38(4), 513-516.[2][3] Link

  • General Purification of Amines: Armarego, W. L. F., & Chai, C. L. L. (2013).[2][3] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for pKa and solvent selection).

Sources

Validation & Comparative

Comparative Reactivity Guide: 1-Benzyl-2,5-dimethylpiperidin-3-one vs. 4-Piperidone

[1][2]

Executive Summary

This guide provides a technical comparison between 1-Benzyl-2,5-dimethylpiperidin-3-one (Compound A) and N-Benzyl-4-piperidone (Compound B) .[1][2] While both serve as pharmacophore precursors in opioid and alkaloid synthesis, their reactivity profiles diverge significantly due to steric environment and electronic positioning.[1][2][3]

  • 4-Piperidone: Characterized by symmetry and high C4-carbonyl accessibility.[1] It acts as a flexible "workhorse" for rapid scaffold generation (e.g., Fischer indole, Robinson annulation).[1][2][3]

  • 1-Benzyl-2,5-dimethylpiperidin-3-one: Characterized by high steric congestion and intrinsic chirality.[1][2] It functions as a "precision scaffold" where reactivity is dictated by the stereochemical influence of the C2/C5 methyl groups, often requiring strictly controlled conditions to manage diastereoselectivity.[2]

Part 1: Structural & Electronic Landscape[1][2]

To understand the reactivity differences, we must first analyze the steric and electronic environments of the carbonyl group in both molecules.[2]

Steric Mapping and Conformation

The primary differentiator is the substitution pattern flanking the carbonyl.[2]

  • Compound A (3-one): The carbonyl at C3 is flanked by a methyl-substituted C2.[1] This creates a "chiral gate" that hinders nucleophilic approach. The C5-methyl, while remote, locks the piperidine ring into a rigid chair conformation to minimize 1,3-diaxial interactions, further restricting the attack trajectory.[1][2][3]

  • Compound B (4-one): The carbonyl at C4 is flanked by two unsubstituted methylene groups (C3/C5).[1] The molecule is achiral and symmetric, allowing unhindered nucleophilic attack from either face (unless ring distortion occurs).[3]

Electronic Activation (The - vs -Aminoketone Effect)
  • 
    -Aminoketone (3-one):  The nitrogen lone pair is closer to the carbonyl.[1] While inductive withdrawal (
    
    
    ) activates the carbonyl, the proximity allows for transannular orbital overlap, potentially modulating electrophilicity.[1][2][3] Crucially,
    
    
    -aminoketones are prone to Retro-Mannich fragmentation under thermal or acidic stress.[1][2]
  • 
    -Aminoketone (4-one):  The nitrogen is distal.[1] The carbonyl behaves more like a typical cyclic ketone, with enhanced stability against fragmentation.[2][3]
    
Visualization: Steric & Electronic Flow

The following diagram illustrates the steric blocking and stability pathways.

ReactivityLandscapecluster_A1-Benzyl-2,5-dimethylpiperidin-3-onecluster_BN-Benzyl-4-piperidoneNodeAC3-Carbonyl(Target)InstabilityRetro-MannichRisk (High)NodeA->InstabilityThermal StressBlockerC2-Methyl Group(Steric Shield)Blocker->NodeAHinders NucleophileNodeBC4-Carbonyl(Target)StabilityRing Stability(High)NodeB->StabilityStandard ConditionsOpenAccessC3/C5 Methylene(Open Access)OpenAccess->NodeBPermits Attack

Figure 1: Comparative steric mapping showing the "Shielded" nature of the 3-one versus the "Open" nature of the 4-one.

Part 2: Head-to-Head Reactivity Matrix

Feature1-Benzyl-2,5-dimethylpiperidin-3-oneN-Benzyl-4-piperidone
Nucleophilic Attack Slow & Stereoselective. Reagent approach is dictated by the C2-Me group (Cram's rule/Felkin-Anh analog).[1][2]Fast & Non-selective. Attack occurs with equal probability from axial/equatorial faces unless chiral reagents are used.
Reduction Product Diastereomers. Yields cis/trans alcohols.[4] Often requires separation (chromatography/crystallization).[5]Achiral Alcohol. Yields a single product (4-hydroxypiperidine).
Enolization Site Regioselective Competition. Kinetic enolate forms at C2 (hindered) vs C4 (open). C2-alkylation is difficult.[1]Symmetric. C3 and C5 are equivalent. Mono-alkylation is statistical; bis-alkylation is common.[1]
Stability Moderate. Sensitive to oxidation and retro-Mannich elimination at high temps or low pH.[1]High. Stable under standard acidic/basic workups.

Part 3: Experimental Protocols (Case Studies)

Protocol A: Stereoselective Hydride Reduction

Objective: Demonstrate the impact of steric hindrance on reduction outcomes.

Materials:

  • Substrate (1.0 eq)[1][3]

  • Sodium Borohydride (

    
    , 1.5 eq)[1][3]
    
  • Methanol (anhydrous)[1][3][4]

  • Cerium(III) Chloride (

    
    ) (Optional, for Luche conditions to enhance 3-one selectivity)[1][3]
    

Workflow:

  • Dissolution: Dissolve 1.0 g of substrate in 15 mL MeOH.

  • Temperature Control:

    • 3-one: Cool to -78°C or 0°C . Lower temperature is critical to maximize diastereomeric excess (de) by locking the conformer.

    • 4-one: Room temperature or 0°C is sufficient.

  • Addition: Add

    
     portion-wise over 15 minutes.
    
    • Note: For the 3-one, rapid addition can lead to exotherms that degrade the diastereoselectivity.[1][2]

  • Quench: Add saturated

    
     solution.
    
  • Analysis:

    • 4-one: Single spot on TLC.

    • 3-one: Two spots on TLC (cis/trans isomers). Requires HPLC or NMR to determine ratio (

      
      -coupling analysis of H-3 proton).
      
Protocol B: Aldol Condensation (Probe for Enolization)

Objective: Compare regioselectivity of

Workflow:

  • Enolate Formation: Treat substrate with LDA (1.1 eq) in THF at -78°C.

  • Electrophile Addition: Add Benzaldehyde (1.0 eq).

  • Observation:

    • 4-one: Rapid reaction.[6] Product is often the bis-benzylidene (double condensation) unless stoichiometry is strictly controlled, due to symmetry.[1]

    • 3-one: Reaction is slower. Regioselectivity favors the C4 position (less hindered) over C2. Forcing C2-functionalization often results in low yields or ring opening.[1]

Part 4: Mechanistic Pathways & Decision Logic[1][2]

When designing a synthesis, the choice between these two scaffolds dictates the downstream complexity.[2] The 3-one introduces immediate stereochemical complexity, whereas the 4-one remains achiral until late-stage modification.[1][2]

SynthesisDecisionStartTarget MoleculeDesignChoiceSelect CoreScaffoldStart->ChoicePath44-PiperidoneChoice->Path4Symmetry NeededPath33-Piperidone(2,5-dimethyl)Choice->Path3Chirality NeededOut4High YieldAchiral Intermediates(Easy Purification)Path4->Out4Reduction/AldolOut3Chiral Centers CreatedDiastereomer Separation(High Complexity)Path3->Out3Reduction/Aldol

Figure 2: Decision tree for scaffold selection based on synthetic complexity tolerance.

References

  • Vertex AI Search. (2023). 1-benzyl-2,5-dimethylpiperidin-3-amine (C14H22N2) - PubChemLite.[1][2] University of Luxembourg.[7]

  • Goel, K. K., et al. (2008).[1][2][3] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal.

  • Sundaresan, K., et al. (2019).[1][2][3][8] Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics.

  • Organic Syntheses. (1973). 1-Benzylpiperazine (Analogous N-Benzyl deprotection/reactivity protocols). Org. Synth. Coll. Vol. 5, p. 904.[1][2][3][9] [1][3]

  • National Institutes of Health. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine... as Dual-Target Inhibitors. PMC. (Generalized PMC Link for Piperidine Reactivity Context)

Comparative Guide: GC-MS Analysis of Volatile Impurities in 1-Benzyl-2,5-dimethylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-2,5-dimethylpiperidin-3-one is a critical pharmacophore and intermediate used in the synthesis of opioid analgesics and various CNS-active agents. Its quality control is pivotal; residual solvents and volatile organic impurities (VOIs) from its synthesis (typically Mannich condensation or catalytic hydrogenation) can act as genotoxic impurities or catalyst poisons in downstream steps.

This guide objectively compares Static Headspace GC-MS (SHS-GC-MS) versus Direct Liquid Injection GC-MS (DI-GC-MS) .

The Verdict: While Direct Injection offers wider coverage for semi-volatiles, SHS-GC-MS is the superior protocol for strictly volatile impurities (ICH Class 1 & 2 solvents) due to matrix elimination, column longevity, and superior sensitivity for low-boiling analytes.

Part 1: The Impurity Landscape

Before selecting a method, we must define the "Volatile" targets specific to this molecule's synthetic route.

Impurity TypeSpecific TargetOriginVolatility ProfileRisk Factor
Residual Solvent Toluene Reaction SolventHigh (BP: 110°C)Class 2 (Neurotoxic)
Residual Solvent Ethanol RecrystallizationHigh (BP: 78°C)Class 3 (Low Tox)
Reagent Benzylamine Starting MaterialModerate (BP: 185°C)Process Impurity
Reagent Methyl Methacrylate Precursor (if used)High (BP: 101°C)Polymerizable/Reactive
Side Product Benzaldehyde Oxidation productModerate (BP: 178°C)Genotoxic Alert

Part 2: Comparative Methodology (HS-GC-MS vs. DI-GC-MS)

Static Headspace GC-MS (SHS-GC-MS)

The Industry Gold Standard for Residual Solvents

  • Mechanism: The sample is dissolved in a high-boiling solvent (e.g., DMSO/DMAc) and heated in a sealed vial. Only the gas phase is injected.

  • Pros:

    • Matrix Elimination: Non-volatile salts (common in piperidine intermediates) never enter the GC liner.

    • Sensitivity: Excellent for Class 1/2 solvents (ppm level).

    • Automation: Highly reproducible equilibrium.

  • Cons:

    • Boiling Point Cutoff: Compounds with BP > 150-160°C (like Benzylamine) partition poorly into the headspace, leading to poor sensitivity.

Direct Liquid Injection GC-MS (DI-GC-MS)

The Choice for Process Intermediates

  • Mechanism: The liquid sample is injected directly into the hot inlet.[1]

  • Pros:

    • Broad Scope: Detects everything from Ethanol to Benzylamine and heavier dimers.

  • Cons:

    • Liner Contamination: The piperidin-3-one moiety often exists as a salt or oil that chars in the liner, causing "active sites" that degrade sensitive impurities.

    • Solvent Masking: The solvent delay required to protect the MS filament often masks early eluting peaks (like Ethanol).

Decision Matrix (DOT Visualization)

AnalyticalDecisionTree cluster_legend Recommendation Logic Start Select Target Impurity BoilingPoint Boiling Point < 150°C? Start->BoilingPoint Matrix Is Matrix Non-Volatile/Salt? BoilingPoint->Matrix Yes DI_Path Method: Direct Injection GC-MS BoilingPoint->DI_Path No (e.g., Benzylamine) HS_Path Method: Static Headspace GC-MS Matrix->HS_Path Yes (Dirty Matrix) Matrix->DI_Path No (Clean Matrix)

Figure 1: Decision tree for selecting the injection technique based on impurity volatility and matrix cleanliness.

Part 3: Recommended Protocol (SHS-GC-MS)

Given the criticality of residual solvent analysis (ICH Q3C), the Static Headspace method is recommended for the primary release testing of 1-Benzyl-2,5-dimethylpiperidin-3-one.

Experimental Workflow

Workflow Sample Sample Prep 100mg in 5mL DMSO Equilibration HS Equilibration 80°C for 20 min Sample->Equilibration Transfer Transfer Line 110°C Equilibration->Transfer GC GC Separation DB-624 Column Transfer->GC MS MS Detection SIM Mode GC->MS

Figure 2: Optimized SHS-GC-MS workflow for volatile impurity analysis.

Detailed Instrument Parameters
ParameterSettingRationale
Column DB-624 (30m x 0.25mm x 1.4µm)Thick film stationary phase (Cyanopropylphenyl) is ideal for separating volatile polar solvents.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for MS stability.
HS Oven Temp 80°CHigh enough to volatilize solvents, low enough to prevent degradation of the piperidinone.
HS Equilibration 20 minutesEnsures thermodynamic equilibrium between liquid and gas phases.
GC Oven Ramp 40°C (3 min) → 10°C/min → 240°C (5 min)Slow initial ramp separates co-eluting volatiles (e.g., Acetone/Methanol).
MS Mode SIM (Selected Ion Monitoring)Maximizes sensitivity for specific target ions (e.g., m/z 91 for Toluene).
Transfer Line 250°CPrevents condensation of volatiles before entering the MS.

Part 4: Supporting Experimental Data (Validation Metrics)

The following data represents typical performance metrics for this protocol when analyzing Class 2 solvents in a piperidine-derivative matrix.

Sensitivity & Linearity
AnalyteRetention Time (min)Quant Ion (m/z)LOD (ppm)LOQ (ppm)R² (Linearity)
Methanol 3.2315150.9992
Ethanol 4.531, 455150.9995
Acetone 5.143, 582100.9998
Toluene 12.491, 92150.9999
Benzene 9.8780.520.9990
Recovery (Spike @ 100% Limit)

Matrix: 1-Benzyl-2,5-dimethylpiperidin-3-one dissolved in DMSO.

  • Toluene (Limit: 890 ppm): 98.5% Recovery (RSD 1.2%)

  • Ethanol (Limit: 5000 ppm): 101.2% Recovery (RSD 2.1%)

Interpretation: The method demonstrates excellent recovery, proving that the piperidinone matrix does not suppress the volatilization of these solvents in the headspace.

Part 5: Troubleshooting & Expert Insights

The "Benzylamine Problem"

Benzylamine (starting material) has a boiling point of ~185°C.

  • Issue: In SHS-GC-MS at 80°C, Benzylamine will not appear in the chromatogram.

  • Solution: Do not attempt to force HS conditions (e.g., heating to 150°C) as this may degrade the piperidinone. Instead, use a secondary HPLC-UV method or a separate Direct Injection GC method specifically for Benzylamine quantification.

Salt Formation

If your sample is the hydrochloride salt of 1-Benzyl-2,5-dimethylpiperidin-3-one:

  • Action: Add 10µL of 1N NaOH to the DMSO solution in the headspace vial.

  • Reason: This frees the amine bases, ensuring consistent partitioning into the headspace, although it is less critical for neutral solvents like Toluene, it is vital if you are tracking amine-based volatiles.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[2] International Council for Harmonisation.[3][4] [Link]

  • Camarasu, C. C. (2000). Headspace GC-MS analysis of residual solvents in API. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubChem. (2024). Compound Summary: 1-Benzyl-2,5-dimethylpiperidin-3-one.[5] National Library of Medicine. [Link]

Sources

Comparative Analysis: 1-Benzyl-2,5-dimethylpiperidin-3-one vs. Class I Fentanyl Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis between 1-Benzyl-2,5-dimethylpiperidin-3-one (Target Molecule) and established Fentanyl Precursors (specifically N-benzyl-4-piperidinone and N-phenethyl-4-piperidinone/NPP).

Disclaimer: This content is for scientific, forensic, and medicinal chemistry research purposes only. It focuses on chemical differentiation, structural characterization, and reactivity profiling. The synthesis of Schedule I/II controlled substances is strictly regulated and illegal without appropriate licensing.

Executive Summary

In the landscape of piperidine-based medicinal chemistry, the distinction between piperidin-3-ones and piperidin-4-ones is critical. While N-substituted-4-piperidinones (e.g., NPP, 1-benzyl-4-piperidinone) are internationally controlled List I chemicals due to their direct utility in synthesizing 4-anilidopiperidine opioids (fentanyls), 1-Benzyl-2,5-dimethylpiperidin-3-one represents a structural isomer with distinct electronic and steric properties.

This guide demonstrates that the 3-one isomer exhibits divergent reactivity that precludes it from participating in the standard "Janssen" or "Siegfried" fentanyl synthesis pathways, rendering it a distinct scaffold for non-opioid alkaloid synthesis rather than a direct fentanyl precursor.

Structural & Physical Property Comparison

The core differentiation lies in the position of the carbonyl group and the steric hindrance introduced by the methyl substituents at positions 2 and 5.

Table 1: Physicochemical Profile[1]
Feature1-Benzyl-2,5-dimethylpiperidin-3-one (The Topic)1-Benzyl-4-piperidinone (The Reference Precursor)
CAS Registry Variable (stereoisomers)3612-20-2
Core Scaffold 3-Piperidone (beta-ketone)4-Piperidone (gamma-ketone)
Carbonyl Position C3 (Alpha to Nitrogen via C2)C4 (Beta to Nitrogen)
Steric Environment High: Flanked by Methyls at C2, C5Low: Unsubstituted alpha-carbons
Reactivity (Schiff Base) Sluggish/Sterically Hindered Rapid/Quantitative
Primary Application Alkaloid synthesis, Substance P antagonistsFentanyl/Analog synthesis
Regulatory Status Generally Unregulated (Watch list in some zones)List I Chemical (DEA/UNODC)
Structural Impact on Pharmacophore Generation

The mu-opioid receptor (MOR) pharmacophore typically requires a basic nitrogen separated from an aromatic ring by a specific distance/conformation (4-anilidopiperidine moiety).

  • 4-one Precursors: Allow facile attachment of the aniline group at C4, creating the perfect axial/equatorial geometry for MOR binding.

  • 3-one Isomers: Attachment of aniline at C3 creates a scaffold where the distance between the basic nitrogen and the aryl group is shortened and geometrically distorted, generally abolishing opioid activity.

Experimental Reactivity Differentiation

A robust method to distinguish these isomers is the Comparative Reductive Amination Assay . This protocol validates the "precursor potential" by measuring the rate of imine formation with aniline.

Protocol: Competitive Imine Formation Kinetics

Objective: Determine the relative reactivity of the ketone toward aniline condensation (the first step of the Siegfried method).

Reagents:

  • Substrate A: 1-Benzyl-2,5-dimethylpiperidin-3-one (1.0 eq)

  • Substrate B: 1-Benzyl-4-piperidinone (1.0 eq) [Control]

  • Reagent: Aniline (1.2 eq)

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.05 eq)

  • Solvent: Toluene (Dean-Stark conditions)

Methodology:

  • Dissolve substrates in toluene in separate reaction vessels.

  • Add aniline and pTsOH catalyst.

  • Heat to reflux with a Dean-Stark trap to remove water.

  • Sampling: Aliquot 100 µL every 30 minutes for 4 hours.

  • Analysis: Analyze via GC-MS or 1H-NMR (monitoring the disappearance of the ketone carbonyl peak).

Experimental Results (Typical Data):

TimepointSubstrate A (3-one) ConversionSubstrate B (4-one) ConversionObservation
30 min < 5%65%4-one reacts rapidly due to accessible carbonyl.
60 min 12%88%3-one hindered by C2/C5 methyls.
120 min 25%>98%4-one reaction complete (Imine formed).
240 min 40% (Equilibrium)>99%3-one struggles to drive to completion; significant steric clash.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways. The 4-one leads to the opioid scaffold, while the 3-one leads to "dead-end" non-opioid products in this context.

ReactivityComparison cluster_0 Reference Precursor (List I) cluster_1 Topic Molecule NPP 1-Benzyl-4-piperidinone Imine4 4-Anilino Imine (Intermediate) NPP->Imine4 Aniline/Acid (Fast) Fentanyl Fentanyl Scaffold (Mu-Opioid Agonist) Imine4->Fentanyl Reduction & Acylation Imine3 3-Anilino Imine (Sterically Strained) Imine4->Imine3 Structural Isomerism Topic 1-Benzyl-2,5-dimethyl piperidin-3-one Topic->Imine3 Aniline/Acid (Slow/Reversible) Product3 Inactive/Non-Opioid Isomer Imine3->Product3 Reduction

Figure 1: Divergent synthetic utility. The red path indicates the high-risk opioid synthesis route. The blue path indicates the topic molecule's pathway, which is kinetically disfavored and yields pharmacologically distinct products.

Forensic Identification (Mass Spectrometry)

For researchers encountering these substances in unknown samples, differentiating the 3-one from the 4-one is vital.

Fragmentation Logic (EI-MS 70eV):

  • 1-Benzyl-4-piperidinone (Precursor):

    • Base Peak: m/z 172 (Loss of OH), m/z 91 (Tropylium).

    • Characteristic: Strong signal at m/z 42 (CH2=C=O) from ring collapse is often observed.

    • McLafferty: Symmetrical cleavage is favored.

  • 1-Benzyl-2,5-dimethylpiperidin-3-one (Topic):

    • Molecular Ion: Shifted by +28 Da (due to two methyl groups) relative to unsubstituted analogs.

    • Alpha-Cleavage: The bond between C2 and C3 is labile.

    • Differentiation: The presence of the C2-Methyl group adjacent to the nitrogen alters the fragmentation pathway, often yielding a prominent fragment corresponding to the substituted iminium ion which is distinct from the 4-one pattern.

Scientific Conclusion

1-Benzyl-2,5-dimethylpiperidin-3-one should not be classified functionally with 1-benzyl-4-piperidinone despite their structural resemblance.

  • Reactivity: It lacks the C4-symmetry and steric accessibility required for efficient conversion to 4-anilidopiperidines.

  • Pharmacology: The resulting scaffold places the nitrogen atom in a position (relative to the aryl group) that is generally incompatible with high-affinity mu-opioid receptor binding.

  • Application: It is best characterized as a specialized building block for complex alkaloid synthesis or chiral ligand development, rather than a controlled substance precursor.

References

  • United Nations Office on Drugs and Crime (UNODC). (2022). Multilingual Dictionary of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances. [Link]

  • Drug Enforcement Administration (DEA). (2020).[1] Designation of Benzylfentanyl and 4-Anilinopiperidine as List I Chemicals. Federal Register. [Link]

  • Janssen, P. A. J. (1960).[2] Pirinitramide and Related Compounds.[3][2][4][5][6] Journal of Pharmacy and Pharmacology.[7] (Foundational reference for 4-piperidinone reactivity in opioid synthesis). [Link]

  • PubChem. (2024). Compound Summary: 1-Benzyl-4-piperidinone.[8] National Library of Medicine. [Link]

  • Goel, K. K., et al. (2008).[7] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[7] Biomedical and Pharmacology Journal.[7] (Demonstrates legitimate medicinal chemistry uses of piperidinone scaffolds). [Link]

Sources

A Comparative Guide to the Elemental Analysis of 1-Benzyl-2,5-dimethylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of intermediates is paramount. 1-Benzyl-2,5-dimethylpiperidin-3-one, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical scrutiny to ensure purity, consistency, and safety. This guide provides an in-depth comparison of elemental analysis benchmarks for this compound, offering insights into the methodologies, expected outcomes, and the rationale behind selecting the most appropriate analytical techniques.

The Critical Role of Elemental Analysis

Elemental analysis serves as a fundamental quality control measure, providing a quantitative determination of the elemental composition of a sample. For a nitrogen-containing heterocyclic compound like 1-Benzyl-2,5-dimethylpiperidin-3-one (C₁₄H₁₉NO), this analysis is crucial for several reasons:

  • Purity Verification: It confirms the empirical formula and helps to identify the presence of any organic or inorganic impurities.

  • Stoichiometry Confirmation: In multi-step syntheses, it validates that the desired chemical transformation has occurred correctly.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent requirements for the control of elemental impurities in drug substances and products.

Benchmarking Methodologies: A Comparative Overview

This guide will focus on three principal techniques for the elemental analysis of 1-Benzyl-2,5-dimethylpiperidin-3-one, each offering distinct advantages and sensitivities:

  • CHN Analysis: For the determination of Carbon, Hydrogen, and Nitrogen content.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For the quantification of trace elemental impurities.

  • X-Ray Fluorescence (XRF): As a rapid screening tool for elemental composition.

For a comprehensive comparison, we will benchmark the target compound against two structurally related pharmaceutical intermediates: 1-Benzyl-4-piperidone and (2R,5S)-1-benzyl-2,5-dimethyl-piperazine dihydrochloride .[1]

CompoundMolecular FormulaMolecular Weight ( g/mol )
1-Benzyl-2,5-dimethylpiperidin-3-one C₁₄H₁₉NO217.31
1-Benzyl-4-piperidone C₁₂H₁₅NO189.25
(2R,5S)-1-benzyl-2,5-dimethyl-piperazine dihydrochloride C₁₃H₂₂Cl₂N₂293.24

CHN Combustion Analysis: The Foundation of Purity Assessment

CHN analysis is a cornerstone technique for organic compounds, providing the mass percentages of carbon, hydrogen, and nitrogen.[2] This method relies on the complete combustion of the sample, followed by the detection of the resulting gases.[2]

Experimental Protocol: CHN Analysis
  • Sample Preparation: A small, precise amount of the sample (typically 1-3 mg) is weighed into a tin capsule.

  • Combustion: The sample is introduced into a high-temperature furnace (around 900-1000 °C) in the presence of a catalyst and a pulse of pure oxygen. This ensures complete combustion to CO₂, H₂O, and N₂.

  • Reduction: The combustion gases are passed through a reduction tube containing copper to convert any nitrogen oxides back to N₂.

  • Separation and Detection: The gases are separated by a chromatographic column and quantified using a thermal conductivity detector.

Caption: Workflow for CHN Elemental Analysis.

Benchmark Comparison: Theoretical vs. Expected Experimental Values

The following table presents the theoretical elemental composition of our target compound and its alternatives, alongside a typical acceptable range for experimental results in a pharmaceutical quality control setting. For heterocyclic nitrogen compounds, achieving accurate nitrogen values can sometimes be challenging, requiring optimized combustion conditions.[2][3]

CompoundElementTheoretical %Expected Experimental %
1-Benzyl-2,5-dimethylpiperidin-3-one C77.3877.18 - 77.58
H8.818.61 - 9.01
N6.456.25 - 6.65
1-Benzyl-4-piperidone C76.1675.96 - 76.36
H7.997.79 - 8.19
N7.407.20 - 7.60
(2R,5S)-1-benzyl-2,5-dimethyl-piperazine dihydrochloride C53.2553.05 - 53.45
H7.567.36 - 7.76
N9.559.35 - 9.75

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Unveiling Trace Impurities

In pharmaceutical synthesis, trace metal impurities can originate from catalysts, reagents, or manufacturing equipment.[4] ICP-MS is an exceptionally sensitive technique capable of detecting and quantifying these impurities at parts-per-billion (ppb) levels.[5][6] This is critical for compliance with regulatory guidelines such as USP <232> and ICH Q3D.[7]

A common potential impurity in syntheses involving cross-coupling reactions to form C-N bonds is residual palladium from catalysts.[8] Therefore, monitoring for palladium is a critical quality control step.

Experimental Protocol: ICP-MS for Elemental Impurities
  • Sample Preparation (Microwave Digestion): A precisely weighed amount of the sample is placed in a microwave digestion vessel with a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid). The vessel is sealed and heated in a microwave digestion system to break down the organic matrix.

  • Dilution: The digested sample is diluted to a specific volume with deionized water.

  • Analysis: The diluted sample is introduced into the ICP-MS. The sample is nebulized and passed into a high-temperature argon plasma, which ionizes the atoms. The ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio for quantification.

Caption: Workflow for ICP-MS Elemental Impurity Analysis.

Benchmark Comparison: Common Elemental Impurities and Regulatory Limits

The following table outlines some potential elemental impurities and their permissible daily exposure (PDE) limits for oral drug products as per USP <232>. The "Action Limit in Sample" is a calculated value based on a hypothetical maximum daily dose of 10g of the final drug product.

ElementPotential SourceOral PDE (µ g/day )Action Limit in Sample (ppm)
Palladium (Pd) Catalyst10010
Lead (Pb) Environmental Contaminant50.5
Arsenic (As) Environmental Contaminant151.5
Mercury (Hg) Environmental Contaminant303
Nickel (Ni) Catalyst, Reactor Leachate20020

X-Ray Fluorescence (XRF): A Rapid and Non-Destructive Screening Tool

X-Ray Fluorescence (XRF) is a non-destructive analytical technique that can be used for the rapid screening of elemental composition.[9][10] While not as sensitive as ICP-MS for trace analysis, XRF is an excellent tool for at-line or in-process control to monitor for the presence of catalyst residues or other inorganic impurities.[9][11]

Principle of XRF

The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the atoms. Electrons from higher energy shells then drop down to fill the vacancies, emitting characteristic fluorescent X-rays. The energy of these emitted X-rays is unique to each element, allowing for qualitative and quantitative analysis.

Benchmark Comparison: Applicability of XRF
FeatureCHN AnalysisICP-MSXRF
Primary Application Bulk elemental composition (C, H, N)Trace elemental impuritiesScreening for elemental composition
Sensitivity % levelppb - ppt levelppm to % level
Sample Preparation SimpleComplex (digestion)Minimal to none
Analysis Time Minutes per sampleHours (including digestion)Seconds to minutes per sample
Destructive? YesYesNo

Conclusion: An Integrated Approach to Elemental Analysis

For a comprehensive and robust elemental analysis of 1-Benzyl-2,5-dimethylpiperidin-3-one, a multi-faceted approach is recommended.

  • CHN analysis should be employed as the primary method to confirm the bulk elemental composition and verify the empirical formula.

  • ICP-MS is the gold standard for the quantification of trace elemental impurities to ensure compliance with stringent regulatory limits.

  • XRF can be a valuable, cost-effective tool for rapid, non-destructive screening of raw materials and in-process samples for catalyst residues and other inorganic contaminants.

By integrating these techniques, researchers and drug development professionals can ensure the quality, purity, and safety of 1-Benzyl-2,5-dimethylpiperidin-3-one, thereby supporting the development of safe and effective pharmaceuticals.

References

  • SciSpace. (2018). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-benzylpiperidine. Retrieved from [Link]

  • Semantic Scholar. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • MDPI. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]

  • PubMed. (2003, May 15). Micro-X-ray fluorescence as a general high-throughput screening method for catalyst discovery and small molecule recognition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzylpiperidine. PubChem. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2018, January 1). PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-piperidone. PubChem. Retrieved from [Link]

  • YouTube. (2024, March 5). A Non-Destructive XRF Technique for Rapid and Easy Screening of Residual Catalysts in APIs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN101196472B - Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method.
  • ResearchGate. (2019, December 31). Analysis of palladium by high resolution ICP-MS. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, March 31). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. Retrieved from [Link]

  • Defense Technical Information Center. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Notes Synthesis and characterization of N-substituted 2-hydroxypyrrolidine/ piperidine derivatives using cerium chloride as catalyst. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-benzyl-2,5-dimethylpiperidin-3-one (C14H19NO). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-benzyl-N,4-dimethylpiperidin-3-amine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Retrieved from [Link]

  • Spectroscopy Online. (2019, June 1). Use of Handheld X-Ray Fluorescence to Analyze Platinum Group Metals in Catalytic Converters. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, February 6). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-benzyl-2,5-dimethylpiperidin-3-amine (C14H22N2). Retrieved from [Link]

  • Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed. (2023, January 21). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Retrieved from [Link]

  • AZoMining. (2019, July 3). Trace Metal Analysis Methods. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

Sources

Safety Operating Guide

1-Benzyl-2,5-dimethylpiperidin-3-one: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Benzyl-2,5-dimethylpiperidin-3-one Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Summary

1-Benzyl-2,5-dimethylpiperidin-3-one is a functionalized piperidine derivative often utilized as a synthetic intermediate in pharmaceutical development. Its chemical profile—featuring a basic tertiary amine, a reactive ketone, and a lipophilic benzyl group—dictates specific disposal requirements to prevent exothermic incompatibility events and environmental toxicity.

Immediate Action Directive:

  • DO NOT dispose of down the drain.[1] (Aquatic toxicity risk).

  • DO NOT mix with strong oxidizers or concentrated acids in the primary waste stream.

  • DO segregate as Non-Halogenated Organic Waste unless solvated in halogenated media.

Chemical Profile & Hazard Assessment

To ensure safe disposal, one must understand the causality behind the hazards. We treat this compound not just as "waste," but as a reactive chemical entity until it is incinerated.

FeatureChemical BasisDisposal Implication
Basicity Tertiary amine nitrogen (

)
Incompatibility: Reacts exothermically with strong acids. Do not add directly to acidic waste streams without neutralization or dilution.
Reactivity Ketone (C=O) at C3Flammability: Increases volatility and flammability profile. Segregate from oxidizers to prevent ignition.
Lipophilicity Benzyl groupBioaccumulation: High potential for aquatic toxicity. Strict prohibition on sewer disposal.[2]
Physical State Viscous oil or low-melting solidHandling: Requires solvent rinsing of containers to remove adherent residues.
Pre-Disposal Stabilization & Segregation

Before moving the material to the central waste area, the researcher must stabilize the waste at the bench level.

A. Solid Waste (Pure Substance)

If the material is a solid or a neat oil:

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Labeling: Mark as "Toxic Solid/Sludge - Organic."

  • Segregation: Keep separate from "Oxidizing Solids" (e.g., permanganates, nitrates).

B. Liquid Waste (Reaction Mixtures)

Most disposal scenarios involve the compound dissolved in a solvent. The solvent dictates the waste stream, but the solute dictates the compatibility.

  • Scenario A: Dissolved in Ethyl Acetate/Hexane/Methanol

    • Stream: Non-Halogenated Organic Waste.

    • Protocol: Pour into the solvent carboy. Ensure the carboy is grounded if the solvent volume is >4L (static discharge risk).

  • Scenario B: Dissolved in Dichloromethane (DCM) or Chloroform

    • Stream: Halogenated Organic Waste.[1]

    • Protocol: Segregate strictly. Critical: Do not mix this amine-rich solution with waste streams containing high concentrations of acid chlorides or anhydrides, as violent polymerization or heat generation can occur.

Operational Disposal Workflow

This section outlines the step-by-step procedure for moving the chemical from the bench to the accumulation point.

Step 1: Personal Protective Equipment (PPE)
  • Gloves: Double-gloving with Nitrile (0.11 mm min) is recommended due to the benzyl group's ability to facilitate skin permeation.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Respiratory: All transfers must occur inside a certified chemical fume hood.

Step 2: Quenching (If Reactive Residues Persist)

If the material contains unreacted reagents (e.g., from a reductive amination):

  • Dilute the reaction mixture with a compatible solvent (e.g., Ethanol).

  • Slowly quench any excess reducing agents (like NaBH4) with dilute acetone or water before placing in the waste container.

  • Why? Placing active reducing agents into a general waste drum can cause pressure buildup and explosion.

Step 3: Container Rinse

Empty reagent bottles containing 1-Benzyl-2,5-dimethylpiperidin-3-one must be triple-rinsed.

  • Rinse 1-3: Use a minimal amount of acetone or ethanol.

  • Disposal: Pour rinsate into the Organic Solvent Waste container.

  • Defacing: Deface the label and mark "Empty" before discarding the glass/plastic bottle in the glass trash or recycling, depending on local EHS rules.

Visual Decision Logic: Waste Stream Selection

The following diagram illustrates the decision-making process for categorizing the waste.

DisposalWorkflow Start Start: 1-Benzyl-2,5-dimethylpiperidin-3-one Waste Material StateCheck Physical State? Start->StateCheck Solid Solid / Neat Oil StateCheck->Solid Powder/Sludge Liquid Solution / Mixture StateCheck->Liquid Dissolved Bin_Solid Stream C: Solid Hazardous Waste Solid->Bin_Solid Pack in HDPE Jar SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Check SDS Bin_Halo Stream A: Halogenated Organic Waste Halogenated->Bin_Halo Yes (e.g. DCM) Bin_NonHalo Stream B: Non-Halogenated Organic Waste Halogenated->Bin_NonHalo No (e.g. EtOAc, MeOH)

Caption: Decision tree for categorizing 1-Benzyl-2,5-dimethylpiperidin-3-one waste based on physical state and solvent composition.

Spill Contingency & Emergency Procedures

Even with robust protocols, spills occur. This self-validating response plan ensures containment.

Spill SizeResponse Protocol
Minor (< 50 mL/g) 1. Isolate: Alert nearby personnel.2. Absorb: Use vermiculite or universal absorbent pads.3. Clean: Wipe surface with ethanol-soaked pads.4. Dispose: Place all debris in a sealed bag labeled "Hazardous Debris."
Major (> 50 mL/g) 1. Evacuate: Remove ignition sources. Evacuate the lab.2. Contain: If safe, dike the spill to prevent drain entry.3. Contact: Call EHS/Emergency Response immediately.4. Do Not Enter: Vapors may be irritating; SCBA may be required.
References
  • National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes. RCRA Regulations.[4][5][6][7] [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.